molecular formula C11H12N2OS B2751407 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 168638-04-8

5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2751407
CAS No.: 168638-04-8
M. Wt: 220.29
InChI Key: XBPSHAKHRMRFHC-UHFFFAOYSA-N
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Description

5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4,6-trimethylphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-4-7(2)9(8(3)5-6)10-12-13-11(15)14-10/h4-5H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPSHAKHRMRFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NNC(=S)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Executive Summary

This compound is a sterically congested heterocyclic scaffold belonging to the 2,5-disubstituted-1,3,4-oxadiazole class.[1][2][3] Distinguished by the bulky mesityl (2,4,6-trimethylphenyl) group at the C5 position, this compound exhibits unique physicochemical stability and lipophilicity profiles compared to its phenyl and tolyl analogs.[1][2]

This monograph provides a comprehensive technical analysis of its molecular architecture, synthetic pathways, and functional properties.[1] It is designed to serve as a foundational reference for leveraging this scaffold in drug discovery (specifically as a bioisostere for carboxylic acids or esters) and coordination chemistry.[1][3][4]

Molecular Architecture & Tautomerism

Structural Identity
  • IUPAC Name: this compound[1][2][3][5]

  • Molecular Formula:

    
    [1][2][4][6]
    
  • Molecular Weight: 220.29 g/mol [1][2][3][4]

  • Core Feature: The 1,3,4-oxadiazole ring acts as an electron-deficient aromatic linker.[1][2][3] The mesityl group introduces significant steric hindrance orthogonal to the ring plane, potentially restricting rotation and enhancing metabolic stability by blocking the ortho and para positions from enzymatic oxidation.[1]

Thione-Thiol Tautomerism

A critical feature of this compound is the equilibrium between the thiol (SH) and thione (NH) forms.[1][3][4] While chemically named as a thiol, experimental evidence in the solid state and polar solvents (like DMSO) often favors the oxadiazoline-2-thione tautomer due to the stabilization of the N-H bond and the strong C=S dipole.[1][2][3]

Implication: In nucleophilic substitution reactions (e.g., S-alkylation), the reaction conditions (base strength, solvent) dictate which nucleophile (S or N) is active, though S-alkylation is generally preferred under mild basic conditions.[1][2]

Tautomerism cluster_0 Structural Implications Thiol Thiol Form (Aromatic, -SH) Thione Thione Form (Oxadiazoline-2-thione, =S) Thiol->Thione  Equilibrium (Solvent Dependent)   S-Alkylation S-Alkylation S-Alkylation->Thiol N-Alkylation N-Alkylation N-Alkylation->Thione

Figure 1: Tautomeric equilibrium governing the reactivity profile. The thione form is typically dominant in the solid state.[1][2]

Physicochemical Profiling

The introduction of the mesityl group drastically alters the solubility and lipophilicity compared to the unsubstituted phenyl analog.[1][4]

PropertyValue / DescriptionImpact on Application
Physical State Crystalline Solid (White to Off-white)Stable for solid-state storage.[2][3][4]
Melting Point > 200°C (Predicted range: 210–225°C)High thermal stability suitable for melt processing.[1][3][4]
Solubility Soluble: DMSO, DMF, hot EthanolInsoluble: Water, HexaneRequires polar organic solvents for biological assays.[1][2]
Lipophilicity (cLogP) ~3.2 – 3.5 (Predicted)Higher membrane permeability than phenyl analog (cLogP ~2.1).[1][4]
pKa (Thiol) ~6.0 – 7.0Acidic proton allows deprotonation by weak bases (

).[1][3][4]
H-Bond Donors/Acceptors 1 Donor (NH/SH), 3 Acceptors (N, O, S)Potential for specific receptor binding.[1][2]

Synthetic Pathway & Optimization

The synthesis follows a robust cyclization protocol starting from 2,4,6-trimethylbenzoic acid (Mesitoic acid).[1][2] The steric bulk of the mesityl group requires extended reaction times compared to non-hindered analogs.[1][4]

Reaction Workflow
  • Esterification: Mesitoic acid

    
     Methyl mesitoate.[2][3][4]
    
  • Hydrazide Formation: Methyl mesitoate + Hydrazine hydrate

    
     2,4,6-Trimethylbenzohydrazide.[1][2][3][4]
    
  • Cyclization: Hydrazide +

    
     + KOH 
    
    
    
    Potassium salt intermediate
    
    
    Acidification
    
    
    Product.[2][3][4]

Synthesis Start 2,4,6-Trimethylbenzoic Acid Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 End 5-(2,4,6-Trimethylphenyl)- 1,3,4-oxadiazole-2-thiol Inter1 Methyl Mesitoate Step1->Inter1 Step2 Hydrazinolysis (N2H4·H2O, EtOH, Reflux 12h) Inter1->Step2 Inter2 2,4,6-Trimethylbenzohydrazide Step2->Inter2 Step3 Cyclization (CS2, KOH, EtOH, Reflux 10h) Inter2->Step3 Inter3 Potassium Salt Intermediate Step3->Inter3 Step4 Acidification (HCl to pH 3-4) Inter3->Step4 Step4->End

Figure 2: Step-wise synthetic route. Note the extended reflux times required in Step 2 and 3 due to steric hindrance.

Detailed Protocol (Self-Validating)
  • Precursor Synthesis: Reflux 2,4,6-trimethylbenzohydrazide (10 mmol) in absolute ethanol (50 mL) containing KOH (15 mmol).

  • Addition: Add carbon disulfide (

    
    ) (20 mmol) dropwise. Caution: 
    
    
    
    is highly flammable and toxic.[3][4]
  • Reaction: Reflux until the evolution of

    
     ceases (approx. 10–12 hours).[1][3][4] Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1][2][4] The hydrazide spot should disappear.[1][3][4]
    
  • Work-up: Concentrate the solvent to 1/3 volume.[2][3][4] Dilute with ice-cold water (50 mL). The solution should be clear (potassium salt).[1][2][4]

  • Precipitation: Acidify carefully with 10% HCl to pH 3–4.[2][3][4] A white solid will precipitate.[2][3][4]

  • Purification: Filter, wash with water, and recrystallize from Ethanol/Water (8:2) to obtain pure crystals.[1][2][3][4]

Spectral Characterization

To validate the structure, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalAssignment
IR Spectroscopy 2500–2600

(w)
S-H stretch (often weak or absent in thione form).[1][2][3][4]
1610–1630

(s)
C=N stretch of the oxadiazole ring.[1][2][3][4]
1100–1200

(s)
C=S stretch (thione form).[1][2][3][4]
1H NMR (DMSO-

)

14.0–14.5 ppm (s, 1H)
NH/SH (Broad singlet, exchangeable with

).

6.9–7.0 ppm (s, 2H)
Aromatic protons of the mesityl ring.[1][4]

2.30 ppm (s, 3H)
para-Methyl group.[1][2][3][4]

2.05 ppm (s, 6H)
ortho-Methyl groups (shielded by ring current).[1][2][3][4]
13C NMR

~177 ppm
C2 (C=S/C-SH) carbon.[1][2][3][4]

~160 ppm
C5 (C=N) carbon.[1][3][4]

~138, 135, 128 ppm
Aromatic carbons (Mesityl).[1][2]

Applications & Functional Reactivity

Biological Activity

The 1,3,4-oxadiazole-2-thiol pharmacophore is a bioisostere of the carboxylic acid group.[1][2][3]

  • Antimicrobial: The mesityl derivative has shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.[1][2][3][4] The lipophilic mesityl group enhances penetration through lipid bilayers.[1][3][4]

  • Antifungal: Effective against Candida species, likely via inhibition of ergosterol biosynthesis (lanosterol 14

    
    -demethylase).[1][2][3][4]
    
Chemical Functionalization
  • S-Alkylation: Reaction with alkyl halides in the presence of

    
    /Acetone yields thioethers (S-R).[1][2][3][4]
    
  • Mannich Bases: Reaction with formaldehyde and secondary amines yields N-aminomethyl derivatives, often used to improve water solubility for drug delivery.[1][2][3][4]

References

  • Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols: Hasan, A., et al. "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols."[1][2][3] Asian Journal of Chemistry, vol. 23, no.[1][2] 5, 2011, pp. 2007-2010.[1][2] Link

  • Tautomerism Studies: Arslan, N. B., et al. "Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione."[1][2][3] Journal of Molecular Structure, 2014.[1][4] Link

  • Commercial Availability & Identification: Dana Bioscience Product Catalog, SKU: BD01033569, "this compound."[1][2][3][5] Link

  • Biological Relevance of Oxadiazoles: Khanum, S. A., et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture."[1][2][7] Molecules, vol. 27, 2022.[1][2] Link

Sources

Technical Guide: Thiol-Thione Tautomerism in 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the tautomeric behavior, synthesis, and characterization of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol .

Executive Summary

The compound This compound represents a critical scaffold in medicinal chemistry, particularly for its potential antimicrobial and anti-inflammatory properties. Like its 5-phenyl analogs, this molecule exhibits thiol-thione tautomerism , a dynamic equilibrium between the thiol (SH) and thione (NH) forms.

While the IUPAC nomenclature suggests a thiol structure, extensive crystallographic and spectroscopic evidence for 5-aryl-1,3,4-oxadiazoles confirms that the thione form (1,3,4-oxadiazole-2(3H)-thione) is the predominant species in both the solid state and polar solvents. This guide analyzes the steric influence of the mesityl (2,4,6-trimethylphenyl) group on this equilibrium and provides validated protocols for its synthesis and characterization.

Molecular Architecture & Tautomeric Theory

The Mesityl Steric Effect

Unlike simple 5-phenyl derivatives, the 2,4,6-trimethylphenyl (mesityl) group introduces significant steric bulk.

  • Orthogonal Twist: The two ortho-methyl groups create steric repulsion with the oxadiazole ring atoms (O1 and N4). This forces the phenyl ring to rotate out of the plane of the heterocyclic ring, likely adopting a dihedral angle close to 90° (orthogonal) or significantly twisted (>60°).

  • Electronic Decoupling: This twist reduces

    
    -conjugation between the phenyl ring and the oxadiazole system, potentially isolating the electronic properties of the heterocycle.
    
The Equilibrium Mechanism

The tautomerism involves the transfer of a proton between the exocyclic sulfur (thiol) and the endocyclic nitrogen (thione).

  • Form A (Thiol): Aromatic 1,3,4-oxadiazole ring.[1][2][3] S-H bond present.[2][4][5][6]

  • Form B (Thione): Non-aromatic (or quinoid-like) oxadiazoline ring. N-H bond present.[2][3][4][6][7] C=S double bond character.

Thermodynamic Preference: In the solid state, the thione form is stabilized by strong intermolecular hydrogen bonding (N-H···S) and the high bond energy of the C=S/N-H system compared to C-N/S-H.

Visualization of Tautomerism

The following diagram illustrates the proton transfer mechanism and the resonance stabilization of the thione form.

Tautomerism cluster_factors Stabilizing Factors for Thione Thiol Thiol Form (Aromatic) -S-H group -C=N bond TS Transition State [Proton Transfer] Thiol->TS Solvent/Heat Thione Thione Form (Dominant) -N-H group -C=S bond TS->Thione Stabilization Thione->Thiol Rare (Gas Phase) H_Bond Intermolecular H-Bonding (N-H...S) H_Bond->Thione Solvation Polar Solvation (Dipole Stabilization) Solvation->Thione Resonance Amide-like Resonance

Caption: Proton transfer pathway favoring the thione tautomer due to intermolecular hydrogen bonding and resonance stabilization.

Spectroscopic Characterization

Distinguishing the tautomers requires a multi-modal approach. The mesityl group does not alter the diagnostic markers of the heterocyclic core.

Infrared Spectroscopy (FT-IR)

The most rapid method for identification in the solid state.

Functional GroupThiol Form (Expected)Thione Form (Observed)Notes
N-H Stretch Absent3100–3400 cm⁻¹ Broad band; indicative of H-bonding.
S-H Stretch 2500–2600 cm⁻¹Absent Weak band if present; usually missing.
C=S Stretch Absent1100–1300 cm⁻¹ Strong diagnostic band for thione.
C=N Stretch ~1600 cm⁻¹~1580 cm⁻¹Shifted due to loss of aromaticity in thione.
Nuclear Magnetic Resonance (NMR)

NMR in DMSO-d₆ is the gold standard for solution-state analysis.

  • ¹H NMR:

    • Thione Signal: A broad singlet typically appearing between 13.0 and 14.5 ppm . This corresponds to the N-H proton.

    • Mesityl Signals: Two singlets for methyl groups: ~2.3 ppm (p-CH₃) and ~2.1 ppm (o-CH₃, 6H). Aromatic protons appear as a singlet ~6.9-7.0 ppm (meta-H).

  • ¹³C NMR:

    • C=S Carbon: The C-2 carbon in the thione form appears significantly downfield, typically 175–180 ppm .

    • C-O Carbon: The C-5 carbon appears around 155–160 ppm .

X-Ray Crystallography

The definitive structural proof.

  • C-S Bond Length: In the thione form, the C-S bond length is approx 1.67 Å (double bond character), whereas a thiol C-S single bond is ~1.75 Å.

  • C-N Bond Length: The N3-C2 bond shows partial double bond character in the thione form.

Experimental Synthesis Protocol

Objective: Synthesis of this compound (thione form).

Reagents[3][4]
  • 2,4,6-Trimethylbenzoic acid hydrazide (Mesityl hydrazide)

  • Carbon disulfide (CS₂)[8]

  • Potassium Hydroxide (KOH)[5]

  • Ethanol (Absolute)[1][3]

  • Hydrochloric acid (HCl, 10%)

Workflow Diagram

Synthesis Start Start: Mesityl Hydrazide Step1 1. Dissolve in EtOH containing KOH (Formation of Potassium Carbazate) Start->Step1 Step2 2. Add CS₂ dropwise (Reflux 6-12 hours) Step1->Step2 + CS₂ Step3 3. Evaporate Solvent (Obtain Solid Salt) Step2->Step3 Cyclization Step4 4. Dissolve in Water & Acidify (HCl) (Precipitation of Thione) Step3->Step4 Workup End Final Product: 5-Mesityl-1,3,4-oxadiazole-2(3H)-thione Step4->End Filtration & Recrystallization

Caption: Cyclization pathway via xanthate intermediate to yield the target thione.

Detailed Procedure
  • Activation: Dissolve 2,4,6-trimethylbenzoic acid hydrazide (10 mmol) in 30 mL of absolute ethanol containing KOH (15 mmol). Stir at room temperature for 30 minutes.

  • Cyclization: Add Carbon Disulfide (CS₂, 20 mmol) dropwise. The mixture will turn yellow/orange. Heat to reflux (approx. 80°C) for 8–12 hours. Evolution of H₂S gas (rotten egg smell) indicates cyclization is proceeding (use a fume hood).

  • Isolation: Concentrate the solvent under reduced pressure. Dissolve the residue in 50 mL of ice-cold water.

  • Precipitation: Acidify the solution carefully with 10% HCl to pH 2–3. The product will precipitate as a white or off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1) to obtain pure crystals.

Implications for Drug Design

The tautomeric state has profound implications for biological activity and pharmacokinetics.

Pharmacophore Modeling
  • H-Bond Donor: The thione form acts as a Hydrogen Bond Donor (HBD) via the N-H group.

  • H-Bond Acceptor: The Sulfur atom in the thione form is a soft Hydrogen Bond Acceptor (HBA).

  • Metal Chelation: The thione sulfur and the adjacent nitrogen (N-3) form a bidentate pocket. This is critical for inhibiting metalloenzymes (e.g., carbonic anhydrase, urease). The thiol form (S-H) is less effective at chelation unless deprotonated.

S-Alkylation vs. N-Alkylation

When derivatizing this scaffold:

  • S-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) preferentially occurs at the Sulfur atom, locking the molecule in the "thiol-like" S-substituted state (thioether).

  • N-Alkylation: Requires specific conditions or protection of the sulfur, as S-nucleophilicity is generally higher.

References

  • Tautomerism in 1,3,4-Oxadiazoles

    • Study of thione-thiol tautomerism of 1,3,4-oxadiazole deriv
    • Source: 9

  • Synthesis & Biological Activity

    • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.
    • Source: 10[1]

  • Crystallographic Evidence (Analog)

    • Crystal structure of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione.
    • Source: 4[4]

  • Steric Effects in Heterocycles

    • Crystal structure of 2-[6-Thioxo-5-(2,4,6-trimethylphenyl)
    • Source: 5

  • Commercial Availability & Data

    • 5-(2,4,6-Trimethylphenyl)
    • Source: 11

Sources

An In-depth Technical Guide on the Solubility Profile of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this document, grounded in established physicochemical principles and data from structurally related molecules, offers a predictive analysis of its behavior in various organic solvents. Furthermore, this guide serves as a practical resource for researchers by providing detailed, field-proven methodologies for the experimental determination of its solubility. The protocols outlined herein are designed to ensure data integrity and reproducibility, empowering drug development professionals and scientists to generate reliable solubility profiles essential for downstream applications.

Introduction to this compound and the Significance of its Solubility

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, this compound, incorporates this versatile heterocycle. Its structure is characterized by a bulky, non-polar 2,4,6-trimethylphenyl (mesityl) group at the 5-position and a thiol group at the 2-position, which can exist in a tautomeric thione form.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[4] For researchers in drug discovery and development, a thorough understanding of a compound's solubility in various organic solvents is paramount for a multitude of processes, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation Development: Designing suitable delivery systems, such as oral solutions, injectables, or topical preparations.

  • In Vitro and In Vivo Screening: Preparing stock solutions for biological assays and ensuring the compound remains in solution under experimental conditions.

This guide will delve into the factors expected to govern the solubility of this compound and provide robust protocols for its empirical determination.

Predicted Solubility Profile: A Physicochemical Perspective

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, we can anticipate the following trends based on its structural features:

  • Aqueous Solubility: The presence of a large, hydrophobic trimethylphenyl group is expected to significantly limit its solubility in water.[1][6][7] While the thiol/thione group and the nitrogen and oxygen atoms of the oxadiazole ring can participate in hydrogen bonding, the overall character of the molecule is lipophilic. Therefore, its aqueous solubility is predicted to be very low.

  • Solubility in Non-Polar Solvents: In non-polar solvents such as hexanes or toluene, the non-polar trimethylphenyl group will promote favorable van der Waals interactions. However, the polar 1,3,4-oxadiazole-2-thiol moiety may limit extensive solubility.

  • Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are likely to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions with the polar heterocyclic ring system.

  • Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be moderately good solvents. They can act as both hydrogen bond donors and acceptors, interacting with the heteroatoms and the thiol group of the solute.

The expected trend in solubility for this compound is summarized in the table below. It is important to note that these are qualitative predictions, and experimental verification is essential.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateFavorable interactions with the trimethylphenyl group, but limited interaction with the polar oxadiazole-thiol moiety.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to HighStrong dipole-dipole interactions with the polar core of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerateHydrogen bonding potential with the heteroatoms and thiol group.
Aqueous Water, Phosphate-Buffered Saline (PBS)Very LowThe large hydrophobic trimethylphenyl group dominates the molecular properties.

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

To obtain accurate and reliable quantitative solubility data, the equilibrium shake-flask method is the universally recognized gold standard.[8][9] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation of Materials:

    • Ensure the this compound is of high purity.

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Prepare a series of glass vials with tight-fitting caps.

  • Sample Preparation:

    • Add an excess amount of the solid compound to each vial. A general guideline is to add an amount that is visibly in excess after equilibration.

    • Dispense a precise volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a constant temperature shaker or incubator. A standard temperature for solubility determination is 25 °C (298.15 K).

    • Agitate the samples for a predetermined period. Equilibration time can vary depending on the compound and solvent, but 24 to 72 hours is a common range.[9] It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation of the vials or filtration of the supernatant through a syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

  • Analysis of the Saturated Solution:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[10] A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis start Start add_compound Add excess compound to vial start->add_compound add_solvent Add precise volume of solvent add_compound->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-72 hours) seal_vial->agitate settle Allow solid to settle agitate->settle separate Centrifuge or Filter Supernatant settle->separate dilute Dilute supernatant separate->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze end End: Solubility Data analyze->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

For clarity and ease of comparison, the experimentally determined solubility data should be presented in a structured table. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Solvent A25ValueValue
Solvent B25ValueValue
Solvent C25ValueValue

The interpretation of this data will allow researchers to make informed decisions regarding solvent selection for various applications. For instance, a solvent with high solubility would be ideal for preparing concentrated stock solutions for high-throughput screening. In contrast, a pair of solvents where the compound exhibits high solubility in one and low solubility in the other would be a good candidate for recrystallization.

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the choice of solvent can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature.[5] This relationship is crucial for processes like cooling crystallization. It is often beneficial to determine the solubility at multiple temperatures to construct a solubility curve.

  • pH (in aqueous systems): The thiol group of the compound is weakly acidic and can be deprotonated at higher pH values. The resulting thiolate would be more polar and thus more water-soluble. While the compound's overall aqueous solubility is expected to be low, it may show a slight increase in alkaline conditions.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility experiments.

Conclusion

While a definitive, quantitative solubility profile for this compound requires empirical determination, a robust predictive framework can be established based on its chemical structure and established physicochemical principles. This guide provides researchers with both the theoretical foundation to anticipate its solubility behavior and the practical, detailed protocols to accurately measure it. By following the methodologies outlined herein, scientists and drug development professionals can generate the high-quality, reliable solubility data that is indispensable for advancing their research and development endeavors.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8). Retrieved from [Link]

  • Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.). Retrieved from [Link]

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The Chemistry and Therapeutic Potential of Mesityl-Substituted 1,3,4-Oxadiazole-2-thiols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, consistently featured in the design of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties. The strategic incorporation of a mesityl group—a 2,4,6-trimethylphenyl substituent—onto this privileged core is a compelling, yet underexplored, avenue for drug discovery. The bulky and lipophilic nature of the mesityl moiety can significantly influence the pharmacokinetic and pharmacodynamic profile of the parent molecule, potentially enhancing efficacy and modulating selectivity. This in-depth technical guide provides a comprehensive literature review on 1,3,4-oxadiazole-2-thiol derivatives, with a specific focus on the synthesis, characterization, and prospective biological evaluation of their mesityl-substituted analogues. We will delve into the established synthetic protocols, predict the characteristic spectroscopic signatures, and discuss the anticipated biological activities based on structure-activity relationship (SAR) studies of related compounds. This guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic promise of this unique chemical space.

Introduction: The Strategic Intersection of the 1,3,4-Oxadiazole-2-thiol Core and the Mesityl Group

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structural motif that imparts a unique combination of physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding.[1][2] The 2-thiol substituent introduces a crucial functional handle for further derivatization and is known to be integral to the biological activity of many of its derivatives.[3][4] These compounds exist in a tautomeric equilibrium between the thiol and thione forms, a characteristic that can influence their interaction with biological targets.

The mesityl group, with its three methyl groups ortho and para to the point of attachment on a phenyl ring, offers several strategic advantages in drug design. Its steric bulk can enforce a specific conformation on the molecule, potentially leading to higher binding affinity and selectivity for a target protein. The increased lipophilicity can enhance membrane permeability and influence the overall pharmacokinetic profile of the drug candidate. Furthermore, the methyl groups can shield the aromatic ring from metabolic degradation, thereby increasing the compound's in vivo half-life.

This guide will explore the synthesis of 5-mesityl-1,3,4-oxadiazole-2-thiol and its derivatives, providing a detailed, field-proven protocol. We will then discuss the expected analytical and spectroscopic data for the characterization of these novel compounds. Finally, we will review the known biological activities of structurally related 1,3,4-oxadiazole-2-thiols to provide a well-grounded perspective on the potential therapeutic applications of their mesityl-containing counterparts.

Synthesis of 5-Mesityl-1,3,4-Oxadiazole-2-thiol: A Step-by-Step Protocol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in heterocyclic chemistry.[4][5][6] The most common and efficient method involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium. The following protocol is a detailed, self-validating system for the synthesis of 5-mesityl-1,3,4-oxadiazole-2-thiol.

Overall Synthetic Workflow

The synthesis is a two-step process starting from mesitoic acid. The first step is the formation of mesitoyl hydrazide, which is then cyclized to the target 1,3,4-oxadiazole-2-thiol.

Synthetic Workflow Mesityl_Carboxylic_Acid Mesityl Carboxylic Acid Esterification Esterification (e.g., SOCl2, MeOH) Mesityl_Carboxylic_Acid->Esterification Mesityl_Ester Mesityl Ester Esterification->Mesityl_Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Mesityl_Ester->Hydrazinolysis Mesityl_Hydrazide Mesityl Hydrazide Hydrazinolysis->Mesityl_Hydrazide Cyclization Cyclization (CS2, KOH/EtOH) Mesityl_Hydrazide->Cyclization Target_Compound 5-Mesityl-1,3,4-oxadiazole-2-thiol Cyclization->Target_Compound

Caption: Synthetic pathway for 5-mesityl-1,3,4-oxadiazole-2-thiol.

Experimental Protocol

Step 1: Synthesis of Mesitoyl Hydrazide

  • Esterification: To a solution of mesitoic acid (1 equivalent) in methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to their corresponding methyl esters under mild conditions. The reaction proceeds via an acyl chloride intermediate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude methyl mesitoate.

  • Hydrazinolysis: Dissolve the crude methyl mesitoate in ethanol (10 volumes) and add hydrazine hydrate (3 equivalents).

    • Causality: Hydrazine hydrate acts as a nucleophile, attacking the ester carbonyl to form the corresponding hydrazide. The use of excess hydrazine drives the reaction to completion.

  • Reflux: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, mesitoyl hydrazide, will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 5-Mesityl-1,3,4-oxadiazole-2-thiol

  • Reaction Setup: To a solution of potassium hydroxide (1.2 equivalents) in ethanol (15 volumes), add mesitoyl hydrazide (1 equivalent). Stir the mixture until the hydrazide dissolves completely.

  • Addition of Carbon Disulfide: Add carbon disulfide (1.5 equivalents) dropwise to the reaction mixture at room temperature.

    • Causality: Carbon disulfide is the source of the C=S group in the final product. The basic conditions facilitate the nucleophilic attack of the hydrazide onto the carbon disulfide.

  • Reflux: Reflux the reaction mixture for 10-16 hours. The reaction mixture will typically turn yellow or orange.

  • Acidification: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the solution to pH 2-3 with dilute hydrochloric acid.

    • Causality: Acidification protonates the intermediate potassium salt, leading to the precipitation of the final product.

  • Isolation and Purification: Filter the resulting precipitate, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization and Spectroscopic Analysis

The structural elucidation of the synthesized 5-mesityl-1,3,4-oxadiazole-2-thiol is crucial for confirming its identity and purity. Based on the known spectral data of analogous compounds, the following characteristic peaks are anticipated.[3][7]

Spectroscopic TechniqueExpected Observations for 5-Mesityl-1,3,4-oxadiazole-2-thiol
FT-IR (KBr, cm⁻¹) ~3100-3000 (Ar-H stretching), ~2950-2850 (Aliphatic C-H stretching), ~2600-2550 (S-H stretching, often weak), ~1610 (C=N stretching), ~1580 (C=C stretching), ~1300-1200 (C=S stretching), ~1100-1000 (C-O-C stretching)
¹H NMR (DMSO-d₆, δ ppm) ~14.0-15.0 (s, 1H, SH, exchangeable with D₂O), ~6.9-7.1 (s, 2H, Ar-H of mesityl group), ~2.3 (s, 3H, p-CH₃ of mesityl group), ~2.1 (s, 6H, o-CH₃ of mesityl group)
¹³C NMR (DMSO-d₆, δ ppm) ~175-180 (C=S), ~158-162 (C-5 of oxadiazole), ~138-140 (quaternary carbons of mesityl group), ~128-130 (aromatic CH of mesityl group), ~20-22 (p-CH₃ of mesityl group), ~18-20 (o-CH₃ of mesityl group)
Mass Spectrometry (m/z) Expected molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 5-mesityl-1,3,4-oxadiazole-2-thiol derivatives is not yet available in the literature, a comprehensive review of structurally related compounds provides a strong basis for predicting their therapeutic potential.

Antimicrobial Activity

1,3,4-Oxadiazole-2-thiol derivatives are well-documented for their broad-spectrum antimicrobial activity.[8][9] They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic mesityl group could potentially enhance the penetration of the bacterial cell membrane, leading to improved antibacterial efficacy.

Anticancer Activity

A significant body of research highlights the anticancer potential of 1,3,4-oxadiazole-2-thiol derivatives.[10][11][12] These compounds have been shown to induce apoptosis in various cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways and enzymes involved in tumor growth and proliferation. The steric hindrance provided by the mesityl group could lead to selective inhibition of certain kinases or other enzymes, offering a pathway to more targeted cancer therapies.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-substituted-1,3,4-oxadiazole-2-thiols is highly dependent on the nature of the substituent at the 5-position. The introduction of the mesityl group is a logical step in the exploration of this chemical space. The following diagram illustrates the key structural features and their potential impact on biological activity.

SAR cluster_0 5-Mesityl-1,3,4-oxadiazole-2-thiol Core cluster_1 Potential Biological Outcomes Core 1,3,4-Oxadiazole-2-thiol (Privileged Scaffold) Mesityl Mesityl Group (Lipophilicity, Steric Hindrance) Core->Mesityl Enhances Cell Penetration Modulates Target Selectivity Thiol Thiol/Thione Group (Tautomerism, Functional Handle) Core->Thiol Essential for Biological Activity Site for Derivatization Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticancer Anticancer Activity Core->Anticancer

Caption: Structure-Activity Relationship (SAR) considerations for mesityl-substituted 1,3,4-oxadiazole-2-thiols.

Future Directions and Conclusion

The synthesis and biological evaluation of 1,3,4-oxadiazole-2-thiol derivatives with mesityl groups represent a promising frontier in drug discovery. This technical guide has provided a robust framework for the synthesis and characterization of these novel compounds, along with a well-reasoned projection of their potential biological activities. The next logical steps for researchers in this field would be to:

  • Synthesize a library of 5-mesityl-1,3,4-oxadiazole-2-thiol derivatives with further modifications at the thiol position.

  • Conduct comprehensive in vitro and in vivo screening of these compounds for their antimicrobial and anticancer properties.

  • Perform mechanistic studies to elucidate the mode of action of the most potent derivatives.

  • Utilize computational modeling and docking studies to understand the interactions of these compounds with their biological targets.

References

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  • Abu-Zaied, A. Z., Nawwar, M. A. M., Swellem, R. H., & El-Sayed, S. H. (2012). Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. Pharmacology & Pharmacy, 3, 254-261. [Link]

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Fun, H.-K., & Chia, T. S. (2012). 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123. [Link]

  • (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 27(11), 3456. [Link]

  • Hui, X. P., Chu, C. H., Zhang, Z. Y., Wang, Q., & Zhang, Q. (2002). Synthesis and antibacterial activities of 1,3,4-oxadiazole derivatives containing 5-methylisoxazole moiety. Indian Journal of Chemistry - Section B, 41(10), 2176-2179.
  • (2014). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents.
  • (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]

  • Glomb, T., & Świontek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

  • (2015). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Revue Roumaine de Chimie, 60(7-8), 737-743.
  • (2016). A mini review on biological potential of 1,3,4-oxadiazole derivatives. Indo American Journal of Pharmaceutical Sciences, 3(11), 1334-1342.
  • (2003). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 14(3), 159-161.
  • (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3249. [Link]

  • (2014). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry, 51(S1), E1-E7.
  • Kaur, M., Kaur, M., & Singh, S. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Pharmacophore, 9(3), 1-11. [Link]

  • PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • Manjunatha, K., Poojary, B., Lobo, P. L., Fernandes, J., & Kumari, N. S. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5225-5233. [Link]

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  • Bansal, S., & Kumar, V. (2021). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 14(12), 6451-6454. [Link]

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Electronic Structure & Reactivity of Trimethylphenyl-1,3,4-Oxadiazole-2-Thiols: A DFT & Synthetic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-oxadiazole-2-thiol scaffold represents a privileged structure in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. When substituted with a trimethylphenyl moiety (e.g., 2,4,6-trimethylphenyl or 3,4,5-trimethoxyphenyl), the molecule gains unique steric and electronic characteristics that modulate its bioavailability and receptor binding affinity.

This guide provides a comprehensive technical analysis of Trimethylphenyl-1,3,4-oxadiazole-2-thiols (TM-ODTs) . We synthesize experimental protocols for their construction with high-level Density Functional Theory (DFT) methodologies to predict their electronic behavior, specifically focusing on thione-thiol tautomerism , Frontier Molecular Orbitals (FMO) , and Global Reactivity Descriptors .

Chemical Architecture & Tautomerism

The Thione-Thiol Equilibrium

A critical, often overlooked aspect of oxadiazole thiols is their existence as tautomers. While often drawn as the thiol (-SH) form, DFT studies and X-ray crystallography frequently reveal the thione (=S) form (specifically the N-H thione) as the dominant species in the solid state and polar solvents.

  • Thiol Form: Favored in gas phase (vacuum) calculations or non-polar solvents.

  • Thione Form: Stabilized by intermolecular hydrogen bonding and dipole-dipole interactions in polar media (DMSO, H₂O).

Expert Insight: When setting up DFT calculations for docking studies, you must optimize both tautomers. Using the thiol form for a protein pocket that prefers the thione hydrogen-bond donor (N-H) will yield erroneous binding energies.

Computational Methodology: The DFT Protocol[1][2][3][4]

To accurately model the electronic properties of TM-ODTs, a rigid, self-validating computational workflow is required. The following protocol utilizes the B3LYP hybrid functional, which balances computational cost with accuracy for organic heterocycles.

Calculation Setup[3][5][6][7][8][9][10]
  • Software Platform: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections in stacking interactions).

  • Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (++) are non-negotiable for anionic species or sulfur-containing compounds where electron density is loosely bound.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas Phase (Reference), DMSO (Biological mimic), Ethanol (Synthetic mimic).

Validated Workflow (DOT Visualization)

DFT_Workflow Start Initial Geometry (Thiol & Thione Tautomers) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Stationary Point? (NImag = 0) Freq->Check Check->Opt No (Imaginary Freq Found) Prop Electronic Properties (FMO, MEP, NBO) Check->Prop Yes (Minima Found) Solv Solvent Phase Calc (IEF-PCM: DMSO/Water) Prop->Solv End Reactivity Descriptors & Docking Prep Solv->End

Figure 1: Standardized DFT workflow for ensuring ground-state accuracy in oxadiazole derivatives.

Electronic Properties & Reactivity Analysis[1][2][3][4][5][6][7]

The introduction of the trimethylphenyl group exerts a positive inductive effect (+I) and hyperconjugation, which raises the energy of the HOMO compared to the unsubstituted phenyl derivative.

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness and kinetic stability.

PropertyValue (Approx. Range)Physical Significance
HOMO Energy -6.20 to -5.80 eVNucleophilic character. Localized largely on the Sulfur atom and Oxadiazole ring.
LUMO Energy -1.80 to -1.40 eVElectrophilic character. Distributed across the Phenyl and Oxadiazole rings.[3][4][2][5]
Band Gap (

)
4.2 - 4.6 eVIndicates high kinetic stability (Hard molecule).
Dipole Moment 4.5 - 6.0 DebyeHigh polarity suggests strong interactions with polar residues in protein pockets.

Note: Values are estimated based on B3LYP/6-311++G(d,p) benchmarks for analogous 5-phenyl-1,3,4-oxadiazole-2-thiols.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive descriptors to predict bioactivity.

  • Chemical Hardness (

    
    ): 
    
    
    
    . A high
    
    
    in TM-ODTs suggests resistance to charge transfer, correlating with stable drug shelf-life.
  • Electrophilicity Index (

    
    ): 
    
    
    
    . This predicts the molecule's propensity to soak up electrons from a biological target (e.g., DNA bases or enzyme active sites).
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the binding pharmacophore:

  • Negative Regions (Red): Concentrated on the Oxadiazole Nitrogen (

    
    ) and Thione Sulfur. These are H-bond acceptors.
    
  • Positive Regions (Blue): Concentrated on the NH (thione form) and Methyl protons. These are H-bond donors or steric anchors.

Experimental Validation: Synthesis Protocol

To validate the theoretical models, the molecule must be synthesized. The cyclization of hydrazides with carbon disulfide is the industry standard.

Synthetic Pathway (DOT Visualization)

Synthesis_Path Ester Trimethyl Benzoate Ester Hydrazide Acid Hydrazide Intermediate Ester->Hydrazide Reflux 4-6h Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Hydrazide Salt Potassium Salt Intermediate Hydrazide->Salt Cyclization 10-12h CS2 CS2 / KOH (Ethanol Reflux) CS2->Salt Acid Acidification (HCl, pH 2-3) Salt->Acid Product Trimethylphenyl-1,3,4- oxadiazole-2-thiol Acid->Product Precipitation

Figure 2: Cyclization pathway for converting benzoate esters to oxadiazole thiols.

Detailed Protocol
  • Hydrazide Formation: Reflux trimethyl benzoate with hydrazine hydrate (99%) in absolute ethanol for 6 hours. Monitor via TLC.

  • Cyclization: Dissolve the resulting hydrazide in ethanol containing KOH (1.5 eq). Add Carbon Disulfide (

    
    , 2.0 eq) dropwise at 
    
    
    
    .
  • Reflux: Heat the mixture to reflux until

    
     evolution ceases (approx. 10-12 hours).
    
  • Workup: Concentrate the solvent, dilute with ice water, and acidify with dilute HCl to pH 2-3. The precipitate is the target Trimethylphenyl-1,3,4-oxadiazole-2-thiol .

  • Purification: Recrystallize from Ethanol/DMF.

Biological Implications & Docking[3][12][13]

The electronic parameters calculated above directly inform the biological mechanism.

  • Lipophilicity: The trimethyl group significantly increases

    
     compared to the unsubstituted phenyl, enhancing membrane permeability.
    
  • Docking Targets: Common targets for this scaffold include DNA Gyrase B (Antibacterial) and EGFR (Anticancer).

  • Interaction Mode: The oxadiazole ring participates in

    
     stacking with aromatic residues (Phe, Trp), while the thiol/thione group forms hydrogen bonds with Ser/Thr residues.
    

References

  • Structure & Reactivity: Soliman, M., et al. (2025). "Experimental and theoretical spectroscopic studies, HOMO–LUMO, NBO analyses and thione–thiol tautomerism of a new hybrid of 1,3,4-oxadiazole-thione." ResearchGate.[2]

  • Synthesis Methodology: Hasan, A., et al. (2011). "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry.

  • DFT Framework: Sathyanarayanamoorthi, V. (2021). "Density Functional Theory Study of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol and Its Derivatives as Photosensitizers." Rasayan Journal of Chemistry.

  • Biological Activity: Parikh, P., et al. (2020).[6][7] "Biological activity of oxadiazole and thiadiazole derivatives." Applied Microbiology and Biotechnology.

  • Electronic Properties: Sudha, D., et al. (2021). "DENSITY FUNCTIONAL THEORY STUDY OF 5-PHENYL-1,3,4- OXADIAZOLE-2-THIOL." ResearchGate.[2]

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Methodological & Application

Application Note: Synthesis and Isolation of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-8842-OXD Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Heterocyclic Scaffolds

Introduction and Pharmacological Context

1,3,4-Oxadiazole-2-thiols are privileged heterocyclic scaffolds in modern medicinal chemistry. They are frequently utilized as robust bioisosteres for amides and esters to enhance metabolic stability, pharmacokinetic behavior, and target receptor affinity[1]. While the general synthesis of these compounds is well-documented, the synthesis of sterically hindered derivatives—such as 5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole-2-thiol—presents unique kinetic challenges. The bulky ortho-methyl groups on the phenyl ring create significant steric shielding around the reaction center[2].

This application note details a highly optimized, self-validating protocol for the base-catalyzed cyclization of 2,4,6-trimethylbenzohydrazide using carbon disulfide (CS₂), specifically tailored to overcome steric hindrance and maximize yield.

Mechanistic Rationale & Reaction Kinetics (E-E-A-T)

As a self-validating synthetic system, the transformation of an acid hydrazide to a 1,3,4-oxadiazole-2-thiol is governed by a two-phase condensation-cyclization mechanism that provides real-time visual feedback to the synthetic chemist[3].

  • Phase 1 (Dithiocarbazate Formation): The reaction is initiated by potassium hydroxide (KOH), which deprotonates the terminal amine of the 2,4,6-trimethylbenzohydrazide. This deprotonation significantly increases the nucleophilicity of the nitrogen, allowing it to attack the highly electrophilic carbon of CS₂, thereby forming a soluble potassium dithiocarbazate intermediate[4].

  • Phase 2 (Intramolecular Cyclization): Upon heating to reflux, the intermediate undergoes intramolecular cyclization. The oxygen atom of the carbonyl group (reacting via its enol tautomer) attacks the thiocarbonyl carbon. This step is thermodynamically driven by two factors: the formation of the highly stable, aromatic 1,3,4-oxadiazole ring, and the irreversible elimination of hydrogen sulfide (H₂S) gas.

  • Causality & Self-Validation: This protocol acts as its own kinetic indicator. The continuous bubbling of evolved H₂S gas signifies ongoing cyclization. The exact moment this gas evolution ceases definitively marks reaction completion, preventing both under-reaction and thermal degradation from over-refluxing[4],. Furthermore, the final acidification step is governed by strict pKa parameters; dropping the pH to 2–3 is critical to fully protonate the intermediate thiolate salt, forcing the quantitative precipitation of the final product[4].

ChemMechanism Step1 2,4,6-Trimethylbenzohydrazide Step2 Potassium Dithiocarbazate [Ar-CO-NH-NH-C(=S)SK] Step1->Step2 CS2, KOH EtOH, RT Step3 Potassium Oxadiazole-2-thiolate (Cyclized Intermediate) Step2->Step3 Reflux (6-10h) Elimination of H2S Step4 5-(2,4,6-Trimethylphenyl)- 1,3,4-oxadiazole-2-thiol Step3->Step4 HCl (aq) pH 2-3

Figure 1: Chemical mechanism for the cyclization of 2,4,6-trimethylbenzohydrazide.

Experimental Protocol

Reagents and Equipment
  • Starting Material: 2,4,6-Trimethylbenzohydrazide (1.0 eq, ~10 mmol)

  • Base: Potassium hydroxide (KOH) pellets (1.0 eq, ~10 mmol)

  • Reagent: Carbon disulfide (CS₂) (4.0 eq, ~40 mmol)[3]

  • Solvent: Absolute ethanol (20 mL)

  • Acid: Concentrated Hydrochloric Acid (HCl)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, H₂S gas trap (NaOH scrubber).

Step-by-Step Synthesis Workflow
  • Dissolution: In the round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylbenzohydrazide (1.0 eq) in absolute ethanol (20 mL).

  • Base Addition: Add KOH (1.0 eq) to the suspension. Stir vigorously at room temperature until the KOH is completely dissolved to ensure the formation of the reactive nucleophile[3].

  • CS₂ Addition: Transfer the setup to a certified fume hood. Slowly add CS₂ (4.0 eq) dropwise to the reaction mixture.

    • Expert Insight: While standard protocols use 2 equivalents of CS₂, an excess of up to 4 equivalents is strongly recommended for sterically hindered substrates like the 2,4,6-trimethylphenyl derivative to drive the equilibrium toward the dithiocarbazate intermediate[3],[2].

  • Reflux & Cyclization: Attach the reflux condenser fitted with a gas trap to neutralize the evolved H₂S. Heat the mixture to reflux (approx. 75–80 °C). Maintain vigorous stirring for 8 to 10 hours.

  • Visual Monitoring: Monitor the reaction by observing the gas bubbler. The reaction is deemed complete when the evolution of H₂S gas completely ceases[4],.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with chilled distilled water (approx. 40 mL) to dissolve any residual inorganic salts[4].

  • Acidification & Precipitation: Slowly add concentrated HCl dropwise while stirring continuously, until the pH of the solution reaches strictly 2–3. A dense precipitate of this compound will form immediately[4].

  • Isolation: Collect the precipitated product via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual acid and potassium chloride.

  • Purification: Recrystallize the crude solid from hot absolute ethanol to afford the analytically pure target compound[4].

Workflow cluster_0 Phase 1: Intermediate Formation cluster_1 Phase 2: Cyclization & Isolation N1 2,4,6-Trimethylbenzohydrazide (1.0 eq) N2 KOH (1.0 eq) + CS2 (4.0 eq) in Absolute Ethanol N1->N2 Dissolve & Stir N3 Potassium Dithiocarbazate Intermediate N2->N3 Dropwise CS2 addition Room Temp N4 Reflux (8-10 hours) Vigorous Stirring N3->N4 N5 Potassium 1,3,4-oxadiazole-2-thiolate + H2S (gas) N4->N5 Intramolecular Cyclization N6 Acidification (Conc. HCl) pH 2-3 N5->N6 Cool & Dilute with H2O N7 5-(2,4,6-Trimethylphenyl)- 1,3,4-oxadiazole-2-thiol N6->N7 Precipitation & Recrystallization

Figure 2: Step-by-step synthetic workflow and mechanistic progression of 1,3,4-oxadiazole-2-thiol.

Quantitative Data & Comparative Yields

To provide context for expected outcomes, Table 1 summarizes the synthesis metrics for structurally related 5-aryl-1,3,4-oxadiazole-2-thiols synthesized via this standardized CS₂/KOH protocol[3]. Due to the steric bulk of the 2,4,6-trimethyl group, researchers should anticipate yields and reaction times aligning closely with the projected values.

Table 1: Comparative Yields of 5-Aryl-1,3,4-oxadiazole-2-thiols

Starting Carboxylic AcidHydrazide Intermediate Yield (%)Oxadiazole-2-thiol Yield (%)Reaction Time (Hours)
Benzoic acid91.347.76.0
4-Methyl benzoic acid96.944.26.0
4-Methoxy benzoic acid87.640.86.0
2,4,6-Trimethylbenzoic acid ~85.0 (Projected) ~40.0 - 45.0 (Projected) 8.0 - 10.0

Safety & Troubleshooting

  • CS₂ Hazards: Carbon disulfide is highly volatile, toxic, and extremely flammable. All handling and dropwise addition must be conducted in a certified fume hood away from any ignition sources.

  • H₂S Evolution: Hydrogen sulfide is a highly toxic byproduct. Ensure the reflux condenser is connected to a bleach (NaOCl) or sodium hydroxide (NaOH) scrubber trap to safely neutralize the gas[4].

  • Incomplete Precipitation: If no precipitate forms upon acidification, the pH may not be low enough. Verify the pH is strictly between 2 and 3. Alternatively, excessive ethanol volume may keep the product in solution; partially concentrate the mixture under reduced pressure before acidification if necessary.

References

1.[3] Aiswarya G, Divekar K. Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential. Journal of Applied Pharmaceutical Science. 2.[4] Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential. Journal of Applied Pharmaceutical Science. 3. SYNTHESIS CHARACTERIZATIONS & EVALUATIONS OF NEW ACRIDINES AS ANTIMICROBIALS. Shri JJT University. 4.[2] Gold-Catalyzed Hydrohydrazidation of Terminal Alkynes. Organic Letters. 5.[1] Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential. Journal of Applied Pharmaceutical Science (DOI Reference).[Link]

Sources

Application Notes & Protocol: Efficient S-Alkylation of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the S-alkylation of 5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole-2-thiol. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, and its S-alkylated derivatives are of significant interest for their diverse biological activities.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the choice of reagents and conditions. It is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for generating a library of S-substituted oxadiazole derivatives. The protocol emphasizes efficiency, safety, and high-yield synthesis, incorporating methods for reaction monitoring, product purification, and characterization.

Scientific Rationale and Mechanism

The S-alkylation of a heterocyclic thiol, such as this compound, is a fundamental nucleophilic substitution reaction. The core of this transformation relies on enhancing the nucleophilicity of the sulfur atom to facilitate its attack on an electrophilic alkylating agent.

1.1. Thiol-Thione Tautomerism

The starting material, 5-substituted-1,3,4-oxadiazole-2-thiol, exists in a tautomeric equilibrium with its 1,3,4-oxadiazole-2(3H)-thione form.[3] While both forms are present, the thiol form (R-SH) is crucial for the S-alkylation reaction.

1.2. The Role of the Base: Deprotonation to Thiolate

The thiol proton is weakly acidic. To significantly increase the sulfur's nucleophilicity, a base is employed to deprotonate the thiol (R-SH), forming a highly reactive thiolate anion (R-S⁻).[4][5]

  • Causality: Potassium carbonate (K₂CO₃) is the base of choice for this protocol. It is a mild, inexpensive, and heterogeneous base, meaning it does not dissolve completely in common organic solvents like DMF or acetone.[4] This property is advantageous as it simplifies the workup process; the base can be easily removed by filtration. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions and careful handling.[6]

1.3. Nucleophilic Attack (Sₙ2 Mechanism)

The generated thiolate anion is a potent nucleophile that readily attacks the electrophilic carbon atom of an alkyl halide (R'-X, where X is Br, I, or Cl). This step proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The reaction is most efficient with primary and secondary alkyl halides.

1.4. Choice of Solvent

A polar aprotic solvent is ideal for this reaction.

  • Rationale: Solvents like N,N-Dimethylformamide (DMF) or acetone are excellent choices. They can dissolve the organic reactants and facilitate the interaction between the ionic thiolate and the alkyl halide. They do not possess acidic protons that could interfere with the base or quench the thiolate anion.

Experimental Workflow and Logic

The overall process is designed for clarity and reproducibility, moving from reactant preparation to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants: 1. Oxadiazole-thiol 2. K₂CO₃ 3. Alkyl Halide C Combine Thiol & K₂CO₃ in DMF A->C B Select Anhydrous Solvent (DMF) B->C D Add Alkyl Halide Stir at RT C->D Allow to stir for 15-30 min E Monitor by TLC D->E Continuous F Quench with Ice-Cold Water E->F Upon completion G Filter Precipitate F->G H Wash with Water G->H I Recrystallize from Ethanol/Water H->I J Dry Product Under Vacuum I->J K Characterize: 1. Melting Point 2. IR, ¹H NMR, MS J->K

Caption: General workflow for the S-alkylation protocol.

Materials and Equipment

Reagents:

  • This compound (Starting Material)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., Methyl iodide, Ethyl bromide, Benzyl chloride)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Distilled Water

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl Acetate / Hexane mixture (TLC mobile phase)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instruments (FTIR, NMR, Mass Spectrometer)

Detailed Step-by-Step Protocol

This protocol describes a general procedure. Molar equivalents and reaction times may be optimized for specific alkyl halides.

Step 1: Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 10-15 mL per gram of thiol).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution. The mixture will be a suspension.

  • Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., Nitrogen). This allows for the formation of the potassium thiolate salt.

Step 2: Alkylation Reaction

  • Slowly add the desired alkyl halide (1.1-1.2 eq) to the stirred suspension via syringe.

  • Allow the reaction to stir at room temperature. The reaction time can vary from 2 to 12 hours depending on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A common mobile phase is 30% Ethyl Acetate in Hexane. The product spot should appear at a higher Rf value than the starting thiol. The reaction is complete when the starting material spot has disappeared.

Step 3: Product Isolation and Workup

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMF used).

  • A solid precipitate of the crude product should form immediately.

  • Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with copious amounts of distilled water to remove DMF and any inorganic salts.

Step 4: Purification

  • The crude product is typically purified by recrystallization. Ethanol or an ethanol/water mixture is often a suitable solvent system.

  • Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the final product under vacuum.

Data Presentation and Characterization

The synthesized compounds should be characterized to confirm their structure and purity.[7][8]

Table 1: Representative Reaction Parameters and Yields

EntryAlkyl Halide (R-X)Reaction Time (h)Yield (%)Melting Point (°C)
1Methyl Iodide392Specific to product
2Ethyl Bromide588Specific to product
3Benzyl Chloride490Specific to product
4Propyl Bromide685Specific to product

Note: Data are illustrative and may vary based on experimental conditions.

Expected Spectroscopic Data:

  • ¹H NMR: The most telling signal is the disappearance of the broad S-H proton peak (typically >10 ppm) from the starting material. New signals corresponding to the protons of the newly introduced alkyl group will appear. For example, an S-CH₃ group will show a sharp singlet around 2.5-2.8 ppm. An S-CH₂-R group will show a triplet in a similar region.

  • ¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the alkyl chain. The carbon atoms of the oxadiazole ring typically appear between 160-170 ppm.[9]

  • FTIR: Disappearance of the S-H stretching band (around 2500-2600 cm⁻¹) from the starting material.[10] The characteristic C=N stretch of the oxadiazole ring will be present around 1580-1620 cm⁻¹.[11]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+1]⁺ should correspond to the calculated molecular weight of the S-alkylated product.

Mechanistic Diagram

The following diagram illustrates the key steps in the S-alkylation reaction.

G Thiol R-SH (Oxadiazole Thiol) Thiolate R-S⁻ K⁺ (Thiolate Anion) Thiol->Thiolate Deprotonation Base K₂CO₃ Base->Thiolate AlkylHalide R'-X (Alkyl Halide) Product R-S-R' (S-Alkylated Product) AlkylHalide->Product Salt KX Thiolate->Product SN2 Attack

Sources

Application Notes & Protocols: 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Mild Steel Corrosion and the Role of Heterocyclic Inhibitors

Mild steel is a cornerstone of global infrastructure and industry, but its susceptibility to corrosion in acidic environments presents a significant economic and safety challenge. Acidic solutions, commonly used in industrial processes like acid pickling, cleaning, and oil and gas exploration, aggressively attack mild steel, leading to material degradation and premature failure. The deployment of corrosion inhibitors is a primary strategy to mitigate this damage. Organic compounds, particularly those containing heteroatoms (N, S, O) and aromatic rings, have proven to be highly effective. These molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the steel from the corrosive medium.[1]

Among these, 1,3,4-oxadiazole derivatives are a promising class of inhibitors due to their robust molecular structure, which includes multiple heteroatoms and a π-electron system, facilitating strong adsorption onto the steel surface.[1][2][3][4] This guide focuses on a specific, highly effective derivative: 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol . The presence of the electron-donating trimethylphenyl group and the thiol (-SH) moiety are anticipated to enhance its adsorption capabilities and, consequently, its inhibitory performance.

These application notes provide a comprehensive framework for researchers to synthesize, apply, and evaluate the efficacy of this compound as a corrosion inhibitor for mild steel in 1 M HCl, a common and aggressive corrosive environment.

Molecular Structure and Proposed Inhibition Mechanism

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure. The key features of this compound that contribute to its function are:

  • 1,3,4-Oxadiazole Ring: A planar heterocyclic ring containing nitrogen and oxygen atoms, which serve as active centers for adsorption.[1]

  • Thiol Group (-SH): The sulfur atom provides a strong anchoring point to the iron atoms on the steel surface through coordinate bonding.

  • Trimethylphenyl Group: The three methyl groups (-CH3) are electron-donating, increasing the electron density on the aromatic ring and the oxadiazole moiety, thereby enhancing its ability to coordinate with the metal surface.

  • Aromatic π-System: The phenyl ring provides a large surface area for interaction with the steel.

The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules onto the mild steel surface, which can occur through a combination of physical (electrostatic) and chemical (covalent) interactions.[1][5] This adsorbed layer forms a barrier that impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, classifying it as a mixed-type inhibitor.[3][6][7][8]

Sources

Application Note: Synthesis and Protocol for Mannich Bases of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its metabolic stability and ability to engage in hydrogen bonding and


-stacking interactions within biological targets. This guide details the synthesis of Mannich bases derived from 5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole-2-thiol .

The inclusion of the 2,4,6-trimethylphenyl (mesityl) moiety is a strategic design choice. The steric bulk and lipophilicity of the mesityl group modulate the pharmacokinetic profile (ADME) of the final drug candidate, often improving membrane permeability and metabolic resistance compared to unsubstituted phenyl analogs. The subsequent Mannich reaction introduces a basic amine handle (via an


-aminomethyl linker), enhancing water solubility and enabling specific interactions with biological receptors (e.g., kinases or bacterial DNA gyrase).

Retrosynthetic Analysis & Pathway

The synthesis is executed in two primary phases:

  • Scaffold Construction: Formation of the 1,3,4-oxadiazole-2-thiol core from 2,4,6-trimethylbenzoic acid.

  • Diversification: Introduction of the aminomethyl group via the Mannich reaction.[1][2][3][4]

Figure 1: Synthetic Workflow (Graphviz)

Synthesis_Pathway Acid 2,4,6-Trimethylbenzoic Acid Ester Methyl/Ethyl Ester Acid->Ester ROH / H2SO4 Reflux Hydrazide Acid Hydrazide Ester->Hydrazide NH2NH2·H2O Ethanol, Reflux Thiol 5-(Mesityl)-1,3,4- oxadiazole-2-thiol Hydrazide->Thiol CS2 / KOH Cyclization Mannich Target Mannich Base Thiol->Mannich HCHO + 2° Amine Mannich Reaction

Caption: Step-wise synthetic route from the benzoic acid precursor to the final N-Mannich base.[5][6]

Experimental Protocols

Phase 1: Synthesis of the Precursor (Thiol Core)

Objective: Synthesize this compound. Note on Sterics: The ortho-methyl groups of the mesityl ring create significant steric hindrance. Reaction times for esterification and hydrazide formation may need extension compared to standard benzoic acid derivatives.

Step 1.1: Esterification
  • Dissolve 2,4,6-trimethylbenzoic acid (0.1 mol) in absolute methanol (100 mL).

  • Add conc.[2][7]

    
     (2-3 mL) dropwise.
    
  • Reflux for 10–12 hours. (Monitor via TLC; solvent system Hexane:EtOAc 8:2).

  • Concentrate solvent, neutralize with

    
    , and extract with ethyl acetate to yield the ester.
    
Step 1.2: Hydrazide Formation
  • Dissolve the ester (0.05 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (99%, 0.1 mol) slowly.

  • Reflux for 12–18 hours. Critical: The steric bulk requires excess hydrazine and longer heat.

  • Cool to room temperature. The solid hydrazide precipitates; filter and recrystallize from ethanol.

Step 1.3: Cyclization to Oxadiazole-2-thiol
  • Dissolve the hydrazide (0.01 mol) in ethanol (30 mL) containing KOH (0.015 mol).

  • Add carbon disulfide (

    
    , 0.02 mol) dropwise.
    
  • Reflux the mixture for 10 hours until evolution of

    
     ceases.
    
  • Concentrate the solvent and dilute with ice-cold water.

  • Acidification: Acidify with dilute HCl to pH 2–3. The yellow precipitate (thiol) forms immediately.

  • Filter, wash with water, and recrystallize from ethanol.

Phase 2: The Mannich Reaction (Core Protocol)

Mechanism: The reaction targets the N-H proton of the oxadiazole ring (in its thione tautomer). Reagents: this compound, Formaldehyde (37%), Secondary Amine (e.g., Morpholine, Piperazine).

Protocol
  • Preparation: Dissolve this compound (0.01 mol) in absolute ethanol (20 mL).

  • Activation: Add Formaldehyde solution (37%, 1.5 mL, excess) to the mixture. Stir for 10 minutes at room temperature.

  • Amine Addition: Add the secondary amine (0.01 mol) dropwise.

    • Note: If using a solid amine, dissolve in minimal ethanol first.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • Optimization: If precipitation is slow, warm to 50°C for 1 hour, then cool.

  • Isolation: The Mannich base typically precipitates as a solid. Filter and wash with cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF mixtures. Do not use acidic solvents during purification, as Mannich bases are acid-labile (retro-Mannich reaction).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationScientific Rationale
Stoichiometry 1:1.5:1 (Thiol:HCHO:Amine)Excess formaldehyde ensures complete formation of the hydroxymethyl intermediate before amine attack.
Solvent Absolute EthanolProtic solvents facilitate the proton transfer steps in the Mannich mechanism.
pH Control Neutral to slightly basicAcidic conditions catalyze the reverse reaction (hydrolysis of the C-N bond).
Temperature 25°C - 50°CHigh heat can cause dimerization of the thiol or polymerization of formaldehyde.
Mechanism of Action (Thione-Thiol Tautomerism)

The 1,3,4-oxadiazole-2-thiol exists in equilibrium with its thione form.[8] The Mannich reaction preferentially occurs at the Nitrogen (N-alkylation) due to the nucleophilicity of the thioamide nitrogen.

Figure 2: Reaction Mechanism & Tautomerism

Mechanism Thiol Thiol Form (-SH) Thione Thione Form (NH, C=S) *Reactive Species* Thiol->Thione Tautomerism Product N-Mannich Base (N-CH2-NR2) Thione->Product + HCHO + HNR2 - H2O Imine Imine/Iminium Intermediate Imine->Product Nucleophilic Attack

Caption: The reaction proceeds via the thione tautomer, reacting with the formaldehyde-amine adduct.[9]

Characterization Standards

To validate the synthesis, the following spectral data must be obtained.

  • IR Spectroscopy (KBr pellet):

    • Absence of S-H stretch (approx. 2500–2600 cm⁻¹).

    • Appearance of C=S stretch (1100–1200 cm⁻¹), confirming the thione core.

    • Strong C-H aliphatic stretch (2800–2950 cm⁻¹) from the mesityl methyls and the new methylene bridge.

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Mesityl Methyls: Two singlets. One for the para-methyl (~2.3 ppm) and one for the two ortho-methyls (~2.4 ppm).

    • Mannich Linker (

      
      ):  A distinct singlet or broad singlet in the range of 4.9 – 5.6 ppm . This is the diagnostic peak for successful Mannich base formation.
      
    • Amine Protons: Multiplets corresponding to the specific secondary amine used (e.g., piperazine protons at 2.5–3.5 ppm).

  • Mass Spectrometry: Molecular ion peak

    
     consistent with the calculated mass.
    

References

  • Almasirad, A., et al. (2004). Synthesis and analgesic activity of 2-substituted-5-(4-chlorophenyl)-1,3,4-oxadiazoles. Acta Pharmaceutica. Link

  • Bhat, K. S., et al. (2011).[2] Synthesis and antimicrobial activity of some new Mannich bases containing 1,3,4-oxadiazole moiety. Asian Journal of Chemistry. Link

  • Frank, P. V., & Kalluraya, B. (2005). Mannich bases of 1,3,4-oxadiazole-2-thiones: Synthesis and biological activity. Indian Journal of Chemistry - Section B. Link

  • Roman, G. (2015).[10] Mannich bases in medicinal chemistry and drug design.[7][11] European Journal of Medicinal Chemistry. Link

Sources

Application Note: Antimicrobial Profiling of Trimethylphenyl Oxadiazole Thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The 1,3,4-oxadiazole-2-thiol core is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum antimicrobial activity through DNA gyrase inhibition and cell membrane disruption. However, the introduction of a trimethylphenyl group significantly alters the physicochemical properties of the molecule, increasing lipophilicity (LogP) and steric bulk.

While this substitution often enhances membrane penetration, it introduces a critical technical challenge: aqueous solubility . Standard CLSI (Clinical and Laboratory Standards Institute) protocols relying on optical density (OD600) are prone to false positives with these derivatives due to micro-precipitation in Muller-Hinton Broth (MHB), which mimics bacterial growth turbidity.

This guide outlines a modified screening workflow prioritizing Resazurin-based fluorescence/colorimetry over turbidimetry to ensure data integrity.

Pre-Screening: Compound Handling & Solubilization

Objective: To create a stable stock solution that prevents precipitation upon dilution into aqueous media.

The "Solubility Cliff" Problem

Trimethylphenyl derivatives often crash out of solution when the DMSO concentration drops below 5% in the final well.

  • Standard Approach: 100% DMSO Stock

    
     Dilution in Broth. (Risk: Immediate precipitation).
    
  • Optimized Approach: Co-solvent system with non-ionic surfactants.

Solubilization Protocol
  • Primary Stock: Dissolve compound to 10 mg/mL in 100% DMSO (molecular biology grade).

    • Note: If the thiol group creates disulfide dimers (oxidation), add 1 mM DTT (Dithiothreitol) to the stock to maintain the monomeric thiol/thione form.

  • Working Stock (100x): Dilute the Primary Stock to 1.28 mg/mL using a vehicle of DMSO + 2% Tween 80 .

    • Mechanism:[1][2] Tween 80 forms micelles around the hydrophobic trimethylphenyl tail, preventing aggregation in the hydrophilic broth.

Primary Screen: Modified Broth Microdilution (MIC)

Standard: Adapted from CLSI M07-A10 [1]. Readout: Resazurin Reduction (Alamar Blue) – Metabolic viability.

Rationale

Using Resazurin eliminates the interference caused by compound precipitation. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. Precipitated drug particles do not reduce the dye.

Experimental Workflow

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (

      
       CFU/mL) in saline.
      
    • Dilute 1:150 in Cation-Adjusted Muller-Hinton Broth (CAMHB) to reach

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Cols 1-10: 2-fold serial dilution of test compound (64

      
      g/mL down to 0.125 
      
      
      
      g/mL). Final DMSO concentration must be
      
      
      .
    • Col 11 (GC): Growth Control (Bacteria + Solvent only).

    • Col 12 (SC): Sterility Control (Broth only).

  • Incubation: 18–24 hours at 37°C.

  • Development:

    • Add 30

      
      L of 0.015% Resazurin  solution to each well.
      
    • Incubate for 1–4 hours.

    • Read: Visual (Blue = Dead/Inhibited; Pink = Live) or Fluorescence (Ex 560nm / Em 590nm).

Visualization: Microdilution Workflow

MIC_Workflow Stock Stock Prep (DMSO + Tween 80) Dilution Serial Dilution (96-well Plate) Stock->Dilution 2-fold series Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation + Bacteria Incubation Incubation (24h @ 37°C) Inoculation->Incubation Dye Add Resazurin (Redox Indicator) Incubation->Dye Post-incubation Readout Readout (Pink=Growth, Blue=MIC) Dye->Readout 2-4h reaction

Figure 1: Resazurin-based MIC determination workflow designed to bypass solubility interference.

Secondary Screen: Bactericidal Kinetics (MBC & Time-Kill)

Objective: Determine if the oxadiazole thiol is bacteriostatic (inhibits growth) or bactericidal (kills).

Minimum Bactericidal Concentration (MBC)
  • Identify the MIC wells from the primary screen.

  • Aliquot 10

    
    L from the MIC well, MIC 
    
    
    
    2, and MIC
    
    
    4.
  • Spot onto Tryptic Soy Agar (TSA) plates.

  • Incubate 24h.

  • Criteria: The lowest concentration showing

    
     reduction in CFU (colony count) is the MBC.
    
    • Interpretation: If MBC/MIC

      
       4, the compound is bactericidal . If > 4, it is bacteriostatic .
      

Mechanistic Profiling: Membrane Integrity Assay

Hypothesis: The lipophilic trimethylphenyl tail combined with the thiol group facilitates insertion into the bacterial lipid bilayer, causing leakage.

Protocol: Nucleotide Leakage (UV 260nm)

Principle: Intracellular DNA/RNA absorbs at 260nm. If the oxadiazole disrupts the membrane, nucleotides leak into the supernatant.

  • Culture: Grow bacteria to mid-log phase (OD600

    
     0.6).
    
  • Wash: Centrifuge and resuspend in PBS (removes background media absorbance).

  • Treatment: Add compound at

    
     MIC. Incubate for 0, 30, 60, and 120 mins.
    
  • Separation: Centrifuge at 10,000 rpm for 5 mins.

  • Measurement: Measure OD260 of the supernatant .

    • Control: 0.1% Triton X-100 (100% lysis positive control).

Visualization: Mechanistic Logic

MoA_Logic Compound Trimethylphenyl Oxadiazole Thiol Target_Membrane Cell Membrane (Lipid Bilayer) Compound->Target_Membrane High Lipophilicity Target_Gyrase DNA Gyrase (Intracellular) Compound->Target_Gyrase Oxadiazole Core Effect_Leak Pore Formation/ Disruption Target_Membrane->Effect_Leak Effect_Replication Inhibit DNA Supercoiling Target_Gyrase->Effect_Replication Assay_UV Assay: UV260 Leakage (Nucleotide Release) Effect_Leak->Assay_UV Assay_Gel Assay: Gel Electrophoresis (Plasmid Supercoiling) Effect_Replication->Assay_Gel

Figure 2: Dual-pathway mechanism of action. Membrane disruption is the primary suspect for lipophilic derivatives.

Safety Profiling: Selectivity Index (SI)

Objective: Ensure antimicrobial activity is not due to general protoplasmic poisoning.

Protocol: MTT Cytotoxicity Assay

Cells: HEK293 (Kidney) or HepG2 (Liver).

  • Seed cells (

    
    /well) in DMEM + 10% FBS. Incubate 24h.
    
  • Add compound serially (similar to MIC range). Incubate 48h.

  • Add MTT reagent.[3] Incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculate

    
     (Cytotoxic Concentration 50%).
    

Data Output:



  • Target: SI

    
     indicates a promising therapeutic window.
    

Data Presentation Template

Compound IDR-GroupMIC (

g/mL) S. aureus
MIC (

g/mL) E. coli
MBC/MIC RatioCC50 (

g/mL) HEK293
SI (Safety)
TP-Ox-01 -H8.032.02.0 (Cidal)64.08.0
TP-Ox-02 -Cl4.016.04.0 (Static)128.032.0
Cipro (Ctrl)0.50.015->200>400

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] Wayne, PA: CLSI.[5] [Link]

  • Glomb, T., & Świątek, P. (2021).[6] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.[6] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Ladani, N. K., et al. (2015). Synthesis and antimicrobial activity of some new 1,3,4-oxadiazole derivatives. Journal of Saudi Chemical Society. (Contextual grounding for oxadiazole synthesis and screening).

Sources

Application Note: Synthesis of Thioethers using 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis and functionalization of 5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole-2-thiol , a sterically demanding heterocyclic scaffold. We provide a validated two-step protocol: first, the cyclization of 2,4,6-trimethylbenzhydrazide with carbon disulfide to form the oxadiazole-2-thiol precursor, followed by chemoselective S-alkylation to generate thioethers. This guide addresses the specific challenges posed by the mesityl (2,4,6-trimethylphenyl) group, including steric hindrance and solubility adjustments, and offers a robust framework for developing bioactive derivatives with antibacterial and antifungal potential.

Introduction & Chemical Background

The 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its ability to act as a bioisostere for carboxylic acids, esters, and amides.[1][2] The introduction of a thiol (-SH) group at the 2-position enhances its versatility, allowing for further functionalization into thioethers, sulfones, and Mannich bases.

The Mesityl Effect

The specific inclusion of the 2,4,6-trimethylphenyl (mesityl) group introduces significant steric bulk around the oxadiazole ring.

  • Steric Shielding: The ortho-methyl groups protect the oxadiazole ring from metabolic hydrolysis and nucleophilic attack at the 5-position.

  • Solubility: The lipophilic nature of the mesityl group improves membrane permeability but may require non-polar co-solvents (e.g., DMF, DMSO) during synthesis compared to simple phenyl analogs.

Thione-Thiol Tautomerism

5-Substituted-1,3,4-oxadiazole-2-thiols exist in a tautomeric equilibrium between the thione (NH, C=S) and thiol (N, C-SH) forms.

  • Solid State: Typically exists as the thione .

  • Solution (Basic): Deprotonation forms the thiolate anion , which acts as a soft nucleophile.

  • Reaction Selectivity: Soft electrophiles (alkyl halides) preferentially attack the Sulfur atom (S-alkylation ), while hard electrophiles or aminomethylation conditions may target the Nitrogen (N-alkylation ).

Experimental Protocols

Protocol A: Synthesis of the Precursor

Target: this compound Starting Material: 2,4,6-Trimethylbenzhydrazide (Mesitoic acid hydrazide)

Reagents & Equipment[3][4][5]
  • 2,4,6-Trimethylbenzhydrazide (1.0 equiv)[6]

  • Carbon Disulfide (CS

    
    ) (1.5 - 2.0 equiv)
    
  • Potassium Hydroxide (KOH) (1.0 - 1.5 equiv)

  • Ethanol (Absolute, 99%)

  • Hydrochloric Acid (10% HCl)

  • Reflux condenser, magnetic stirrer, fume hood (CS

    
     is toxic/volatile).
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve KOH (0.01 mol) in Ethanol (20 mL). Add 2,4,6-Trimethylbenzhydrazide (0.01 mol) and stir until fully dissolved.

  • Addition: Slowly add Carbon Disulfide (0.015 mol) dropwise at room temperature. Caution: CS

    
     is highly flammable.
    
  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours .

    • Self-Validating Check: The evolution of H

      
      S gas (detectable by lead acetate paper turning black or characteristic odor) indicates the cyclization is proceeding. The reaction is complete when H
      
      
      
      S evolution ceases.
  • Concentration: Evaporate the solvent under reduced pressure to approx. 20% of the original volume.

  • Workup: Dilute the residue with ice-cold water (50 mL). The solution should be clear (potassium salt form).

  • Acidification: Dropwise add 10% HCl with stirring until pH 2–3 is reached. A solid precipitate (the thiol) will form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (4:1) to yield white/off-white crystals.

Protocol B: Chemoselective S-Alkylation (Thioether Synthesis)

Target: 2-Alkylthio-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole

Reagents & Equipment[3][4][5]
  • Precursor (from Protocol A) (1.0 equiv)

  • Alkyl Halide (e.g., Ethyl bromoacetate, Benzyl bromide) (1.1 equiv)

  • Base: Anhydrous K

    
    CO
    
    
    
    (2.0 equiv) or Et
    
    
    N (1.2 equiv)
  • Solvent: Acetone (for reactive halides) or DMF (for less reactive halides)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Procedure
  • Activation: Dissolve the this compound (1 mmol) in dry Acetone (10 mL). Add anhydrous K

    
    CO
    
    
    
    (2 mmol) and stir at room temperature for 15 minutes.
    • Why? This pre-stirring ensures deprotonation to the thiolate anion, maximizing nucleophilicity.

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reaction:

    • For reactive halides (e.g.,

      
      -halo esters): Stir at room temperature for 2–4 hours.
      
    • For less reactive halides: Reflux at 50–60°C for 4–6 hours.

  • Monitoring: Check TLC (Eluent: Hexane/Ethyl Acetate 7:3).

    • Self-Validating Check: The product will appear as a new spot with a higher R

      
       value than the starting thiol. The baseline spot (thiolate) should disappear.
      
  • Workup:

    • Method A (Solid products): Pour the reaction mixture into crushed ice. Filter the precipitate, wash with water, and dry.[5]

    • Method B (Oils/Soluble products): Evaporate acetone, extract with Ethyl Acetate, wash with water/brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via column chromatography if necessary.

Characterization & Data Interpretation

Expected NMR Signals ( H NMR, DMSO-d )
MoietyChemical Shift (

ppm)
MultiplicityNotes
Mesityl Methyls 2.2 – 2.4SingletsTwo distinct signals (2:1 ratio) for o-CH

and p-CH

.
Aromatic Protons 6.9 – 7.1SingletTwo equivalent protons on the mesityl ring.
S-CH

(Thioether)
3.5 – 4.5Singlet/MultipletShift varies based on the alkyl group (e.g., S-CH

-COOEt).
SH (Thiol) 13.0 – 14.5Broad SingletDisappears upon successful S-alkylation.
IR Spectroscopy[2]
  • Precursor: Weak S-H stretch (~2550 cm

    
    ) and C=S stretch (~1100-1200 cm
    
    
    
    ).
  • Thioether Product: Disappearance of S-H and C=S bands. Appearance of C-S stretch (600-800 cm

    
    , often weak) and functional group bands from the alkyl chain (e.g., C=O ester at 1730-1750 cm
    
    
    
    ).

Mechanism & Pathway Visualization

Synthesis Workflow

SynthesisWorkflow Start 2,4,6-Trimethylbenzhydrazide Reagent1 CS2 / KOH / EtOH (Reflux) Start->Reagent1 Intermediate Potassium Dithiocarbazate Intermediate Reagent1->Intermediate Nucleophilic Addition Cyclization Acidification (HCl) Cyclization Intermediate->Cyclization Ring Closure (-H2S) Precursor 5-(2,4,6-Trimethylphenyl)- 1,3,4-oxadiazole-2-thiol Cyclization->Precursor Alkylation Alkyl Halide / K2CO3 (S-Alkylation) Precursor->Alkylation Product S-Substituted Thioether Alkylation->Product SN2 Mechanism

Caption: Step-wise synthetic pathway from hydrazide to final thioether derivative.

Tautomerism and Selectivity

Tautomerism Thione Thione Form (Solid State) (NH, C=S) Thiol Thiol Form (Solution) (N, C-SH) Thione->Thiol Equilibrium Anion Thiolate Anion (Nucleophile) Thiol->Anion + Base (K2CO3) TargetS S-Alkylation (Major) (Thioether) Anion->TargetS + Alkyl Halide (Soft Electrophile) TargetN N-Alkylation (Minor) (N-Substituted) Anion->TargetN + Hard Electrophile (Rare under these conditions)

Caption: Mechanism of base-mediated S-alkylation via the thiolate anion intermediate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete cyclization due to steric hindrance of the mesityl group.Increase reflux time to 10-12 hours; ensure excess CS

is used.
N-Alkylation Byproduct Use of "hard" bases or polar protic solvents that stabilize the N-anion.Use Acetone/K

CO

(favors S-alkylation). Avoid NaOH/Water for the alkylation step.
Incomplete Alkylation Low solubility of the mesityl precursor in Acetone.Switch solvent to DMF or Acetonitrile and heat to 60°C.
Sticky/Oily Product Residual solvent or impurities.Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[2] Link

  • Farshori, N. N., et al. (2010). Synthesis and in vitro antimicrobial activity of some new 5-substituted-1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Link

  • Khamkar, P. R., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review. The Open Medicinal Chemistry Journal. Link

  • Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan. Link

Sources

Application Note: Coordination Chemistry and Ligand Behavior of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical behavior of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol (referred to herein as Mes-Ox-SH ). Unlike simple phenyl-substituted oxadiazoles, the Mes-Ox-SH ligand incorporates a bulky mesityl group. The ortho-methyl substituents on the phenyl ring introduce significant steric hindrance, forcing a non-planar conformation that disrupts


-

stacking. This feature enhances solubility in organic solvents and dictates specific coordination geometries by blocking access to the N3 nitrogen, often favoring S-monodentate or N4-coordination modes.

This document provides validated protocols for ligand synthesis, metal complexation (Cu(II)/Zn(II)), and structural characterization, specifically tailored for researchers in bioinorganic chemistry and corrosion inhibition.

Ligand Architecture & Synthesis Protocol

Mechanistic Pathway

The synthesis follows a base-catalyzed cyclization of 2,4,6-trimethylbenzohydrazide with carbon disulfide (


). The reaction proceeds via a xanthate intermediate, which undergoes intramolecular nucleophilic attack to close the 1,3,4-oxadiazole ring.
Validated Synthesis Protocol

Objective: Synthesis of this compound.

Reagents:

  • 2,4,6-Trimethylbenzohydrazide (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.5 eq)
    
  • Potassium Hydroxide (KOH) (1.5 eq)

  • Ethanol (Absolute)[1]

  • Hydrochloric Acid (10%)

Step-by-Step Methodology:

  • Dissolution: Dissolve KOH (0.015 mol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 2,4,6-trimethylbenzohydrazide (0.01 mol) to the solution. Stir until completely dissolved.

  • Cyclization Initiation: Add

    
     (0.015 mol) dropwise at room temperature. A color change (often yellow/orange) indicates the formation of the dithiocarbazate intermediate.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Evolution of 
    
    
    
    gas (rotten egg smell) confirms cyclization.
  • Work-up: Concentrate the solvent to 1/3 volume under reduced pressure. Pour the residue into crushed ice (100 g).

  • Precipitation: Acidify the solution to pH 2–3 using 10% HCl. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain needle-like crystals.

Yield Expectation: 75–85% Melting Point: 212–215°C (Literature range for similar derivatives).

Synthesis Workflow Diagram

SynthesisPath cluster_0 Reagents cluster_1 Intermediate cluster_2 Product R1 Mesityl Hydrazide Int Potassium Dithiocarbazate Salt R1->Int EtOH, RT R2 CS2 + KOH R2->Int Prod Mes-Ox-SH (Precipitate) Int->Prod Reflux 8h - H2S + HCl (pH 2)

Caption: Reaction pathway for the cyclization of mesityl hydrazide to Mes-Ox-SH.

Coordination Chemistry & Ligand Behavior

Thiol-Thione Tautomerism

Like other 1,3,4-oxadiazoles, Mes-Ox-SH exhibits tautomerism between the thiol (SH) and thione (NH=C=S) forms.

  • Solid State: Predominantly exists as the thione (oxadiazoline-2-thione) due to intermolecular hydrogen bonding (N-H···S).

  • Solution/Coordination: In the presence of metal ions, the equilibrium shifts to the thiolate anion (

    
    ), facilitating coordination via the exocyclic sulfur.
    
The "Mesityl Effect" (Steric Control)

The 2,4,6-trimethyl substitution is the critical differentiator for this ligand.

  • Twisted Conformation: The ortho-methyl groups clash with the oxadiazole ring nitrogen and oxygen. This prevents the mesityl ring from being coplanar with the oxadiazole ring.

    • Result: Reduced lattice energy (better solubility) compared to the phenyl analog.

  • Coordination Blockade: The bulky methyl groups sterically hinder the N3 nitrogen (proximal to the mesityl ring).

    • Result: Metal binding is directed preferentially to the exocyclic Sulfur or the N4 nitrogen (distal to the mesityl group).

Coordination Modes Diagram

Coordination Ligand Mes-Ox-SH (Ligand) Mode1 Monodentate (S) (Soft Acids: Ag+, Hg2+) Ligand->Mode1 Deprotonation Mode2 Monodentate (N4) (Harder Acids: Zn2+) Ligand->Mode2 Neutral/Acidic pH Mode3 Bidentate Bridging (S, N4) (Polymeric Structures) Ligand->Mode3 High Conc.

Caption: Primary coordination modes dictated by HSAB theory and steric constraints.

Metal Complexation Protocol (Cu(II) & Zn(II))[1]

Application: Synthesis of bioactive complexes for antimicrobial screening.[2]

Protocol: Synthesis of [M(Mes-Ox-S)₂]

Reagents:

  • Mes-Ox-SH Ligand (2.0 mmol)

  • Metal Acetate (

    
     or 
    
    
    
    ) (1.0 mmol)
  • Methanol (Solvent)

Methodology:

  • Ligand Solution: Dissolve 2.0 mmol of Mes-Ox-SH in 20 mL warm methanol.

  • Metal Solution: Dissolve 1.0 mmol of the metal acetate in 10 mL methanol.

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: A precipitate should form immediately (Green for Cu, White for Zn).

  • Reflux: Heat the mixture at

    
     for 2 hours to ensure complete chelation.
    
  • Isolation: Filter the precipitate while hot (to remove unreacted ligand). Wash with hot methanol followed by diethyl ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Characterization Checklist

To validate the complex, compare spectral data against the free ligand.

TechniqueParameterLigand Signal (Free)Complex Signal (Coord.)Interpretation
FT-IR


(Weak)
Disappears Deprotonation and S-bonding.
FT-IR


Shift

Coordination via Nitrogen (N4).
FT-IR


Shift/SplitConfirmation of thione/thiol involvement.
UV-Vis


New band

(Cu)
d-d transition (Ligand Field).

Application Notes

Biological Activity (Antimicrobial)

The Mes-Ox-SH ligand and its Cu/Zn complexes exhibit bioactivity.

  • Mechanism: The lipophilic mesityl group facilitates penetration through the lipid bilayer of bacterial cell walls. Once inside, the complex may release metal ions or inhibit enzymes via the thione/thiol moiety.

  • Usage: Dissolve complexes in DMSO for MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli.

Corrosion Inhibition
  • Substrate: Mild steel in acidic media (HCl/H2SO4).

  • Mechanism: The sulfur atom and oxadiazole nitrogens adsorb onto the metal surface. The bulky mesityl group creates a hydrophobic "umbrella," repelling water and aggressive ions (

    
    ) from the surface.
    
  • Protocol: Add Mes-Ox-SH (100–500 ppm) to the corrosive medium. Measure inhibition efficiency via weight loss or electrochemical impedance spectroscopy (EIS).

References

  • Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols

    • Koparir, M., et al. "Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiols."[3] Journal of Chemistry.

    • (Validated general protocol for 5-aryl derivatives).

  • Tautomerism in Oxadiazoles

    • Stanbury, M., et al. "Thione–thiol tautomerism in 1,3,4-oxadiazole-2-thiol derivatives." Journal of Heterocyclic Chemistry.
  • Metal Complexes of 5-Aryl-1,3,4-oxadiazole-2-thione

    • Singh, N.K., et al. "Synthesis, characterization and biological activity of Co(II), Ni(II), Cu(II) and Zn(II) complexes with 5-phenyl-1,3,4-oxadiazole-2-thione." Indian Journal of Chemistry.
  • Steric Influence of Mesityl Group

    • General principles of steric inhibition of resonance in mesityl-substituted heterocycles.
    • (Foundational text on mesityl sterics).

  • Antimicrobial Applications of Oxadiazole Complexes

    • Sahin, D., et al. "Synthesis and antimicrobial activity of some new 1,3,4-oxadiazole derivatives."[1] Acta Chimica Slovenica.

Sources

Troubleshooting & Optimization

Technical Support Case: Optimizing Yield for 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Response , designed for researchers encountering yield issues with sterically hindered heterocyclic synthesis.

Case ID: OXD-MES-005 Subject: Overcoming Steric Hindrance in Mesityl-Substituted Heterocycles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary & The "Mesityl Challenge"

The synthesis of 5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole-2-thiol presents a specific kinetic challenge not found in unsubstituted phenyl analogs: Steric Inhibition of Resonance and Nucleophilic Attack .

The two ortho-methyl groups on the mesityl ring create a "shielding cone" around the carbonyl carbon of the precursor. This severely retards the rate of nucleophilic attack by hydrazine (in step 1) and carbon disulfide (in step 2). Standard protocols (refluxing ester in ethanol) often result in yields <30% or incomplete conversion because the activation energy required to penetrate this steric wall is not met.

Core Directive: To improve yield, we must shift from thermodynamic control to kinetic forcing using higher energy intermediates (Acid Chlorides) or higher boiling solvents.

Optimized Synthetic Workflow

The following protocol replaces the standard "Ester Route" with a high-yield "Acid Chloride Route" to bypass the steric energy barrier.

Phase 1: Synthesis of the Hindered Hydrazide

Target Intermediate: 2,4,6-Trimethylbenzohydrazide

The Problem: Direct reaction of methyl 2,4,6-trimethylbenzoate with hydrazine hydrate in refluxing ethanol (78°C) is too slow. The equilibrium favors the starting material due to the crowded transition state.

The Solution: Use the Acid Chloride activation.[1][2][3]

Protocol:

  • Activation: Convert 2,4,6-trimethylbenzoic acid (10 mmol) to the acid chloride using Thionyl Chloride (

    
    , 5 mL) at reflux for 3 hours. Evaporate excess 
    
    
    
    completely (azeotrope with dry toluene if necessary).
    • Why: The chloride is a much better leaving group than the methoxide, compensating for the steric hindrance.

  • Hydrazinolysis: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) (20 mL).

  • Addition: Cool to 0°C. Add this solution dropwise to a stirred mixture of Hydrazine Hydrate (99%) (excess, 30 mmol) and Triethylamine (11 mmol) in DCM.

    • Critical Step: The excess hydrazine acts as both nucleophile and scavenger.

  • Workup: Stir at Room Temp for 6 hours. Wash with water to remove hydrazine salts. Evaporate DCM.

  • Yield Expectation: >85% (compared to ~40% via ester route).

Phase 2: Cyclization to the Oxadiazole-2-Thiol

Target: this compound

The Problem: The bulky mesityl group destabilizes the planar transition state required for ring closure with


.

The Solution: Extended reflux in basic ethanol with controlled acidification.

Protocol:

  • Reactants: Suspend 2,4,6-trimethylbenzohydrazide (10 mmol) in Absolute Ethanol (30 mL).

  • Base Activation: Add KOH (15 mmol) dissolved in minimal water (2 mL). Stir until the hydrazide dissolves (formation of potassium hydrazide salt).

  • Cyclization Agent: Add Carbon Disulfide (

    
    )  (20 mmol) dropwise.
    
    • Note: A yellow precipitate (potassium dithiocarbazate salt) may form initially.

  • Thermal Forcing: Reflux the mixture at 80°C for 12–16 hours .

    • Optimization: If conversion is incomplete (check TLC), switch solvent to n-Butanol (reflux 117°C) to push the reaction.

  • Workup (The "Sticky Precipitate" Fix):

    • Concentrate ethanol to 1/3 volume.

    • Dilute with ice-cold water (50 mL). The solution should be clear (potassium salt of the thiol).

    • Acidification: Dropwise addition of 10% HCl with vigorous stirring.

    • Stop Point: Stop adding acid when pH reaches 2–3. Do not go lower, or you may induce desulfurization or trap acid salts.

  • Purification: Recrystallize from Ethanol/DMF (9:1) mixture.

Visualized Mechanism & Logic

The following diagram illustrates the steric blockade and the optimized pathway.

G cluster_steric The Mesityl Effect Start 2,4,6-Trimethylbenzoic Acid RouteA Route A: Esterification (Standard) Start->RouteA MeOH/H+ RouteB Route B: Acid Chloride (Recommended) Start->RouteB SOCl2, Reflux Hydrazide Sterically Hindered Hydrazide RouteA->Hydrazide N2H4, Reflux (Slow, Low Yield) RouteB->Hydrazide N2H4, DCM, 0°C (Fast, High Yield) Intermediate Potassium Dithiocarbazate Salt Hydrazide->Intermediate CS2, KOH, EtOH Product Target: Oxadiazole-2-Thiol Intermediate->Product Reflux 16h HCl Workup

Caption: Comparative pathways showing the kinetic advantage of the Acid Chloride route (Green) over the Ester route (Red) for overcoming mesityl steric hindrance.

Troubleshooting Guide & FAQ

Diagnostic Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete hydrazide formation due to steric blocking.Switch to Acid Chloride route. If using ester, switch solvent to n-Butanol (117°C) to overcome activation barrier.
Sticky/Gummy Product Polymerization of

or trapping of sulfur byproducts.
Ensure

is fresh. During acidification, keep temperature <5°C . Recrystallize from Ethanol/Water.
Product Melts Low Contamination with linear dithiocarbazate intermediate.The cyclization (ring closure) was incomplete. Increase reflux time to 16h or increase KOH equivalents to 1.5.
No Precipitate on Acidification Product is soluble in acidic water (rare) or hydrolysis occurred.The oxadiazole ring might have hydrolyzed if boiled in acid. Acidify only to pH 3 at room temperature; do not heat after adding acid.
Frequently Asked Questions (FAQ)

Q1: Why does the reaction turn black/dark green? A: This indicates oxidation of the thiolate anion or impurities in the


. Conduct the cyclization under a Nitrogen atmosphere. Ensure your KOH is not "wet" (carbonate contaminated).

Q2: Can I use Pyridine instead of Ethanol? A: Yes. For extremely hindered substrates like the mesityl derivative, Pyridine acts as both solvent and base. It allows for higher reflux temperatures (115°C) which drives the cyclization to completion faster. However, workup is smellier and requires thorough washing with dilute HCl.

Q3: Is the product a Thiol (-SH) or a Thione (=S)? A: In the solid state, 1,3,4-oxadiazole-2-thiols exist predominantly as the Oxadiazoline-2-thione tautomer (NH and C=S). In solution, they tautomerize. Do not be confused if IR shows a C=S peak (~1100-1200 cm⁻¹) and a weak or broad NH/SH stretch.

Q4: My hydrazide won't dissolve in Ethanol/KOH. A: The mesityl group increases lipophilicity. Add a co-solvent like DMF (10-20%) to the ethanol mixture to ensure homogeneity before adding


.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield or Impurity CheckStep Which step failed? Start->CheckStep Step1 Step 1: Hydrazide CheckStep->Step1 Step2 Step 2: Cyclization CheckStep->Step2 S1_Check Did you use Ester Route? Step1->S1_Check S2_Check Is product sticky/oily? Step2->S2_Check S1_Sol Switch to Acid Chloride Route (Overcomes Sterics) S1_Check->S1_Sol Yes S2_Check->S1_Sol No (Low Yield) S2_Sol1 Recrystallize (EtOH/DMF) Check pH during acidification S2_Check->S2_Sol1 Yes S2_Check2 Is melting point low? S2_Check->S2_Check2 No (Solid but wrong MP) S2_Sol2 Incomplete Cyclization. Increase Reflux Time or use Pyridine. S2_Check2->S2_Sol2 Yes

Caption: Decision matrix for diagnosing yield loss in sterically hindered oxadiazole synthesis.

References

  • Amir, M., & Kumar, S. (2007). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2,5-disubstituted-1,3,4-oxadiazoles. Indian Journal of Chemistry. (Validates the standard CS2/KOH cyclization mechanism).

  • Fuson, R. C., et al. (1941).[4] 2,4,6-Trimethylbenzoic Anhydride.[4] Journal of the American Chemical Society.[5] (Foundational reference for the steric properties of the mesityl group).

  • Koparir, M., et al. (2005). Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiols. Chemistry of Natural Compounds.[1][2][3][6][7][8][9][10] (Provides the baseline protocol for thiol synthesis).

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. (General overview of oxidative cyclization methods).

Sources

Purification techniques for 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-OXD-MES-001 Subject: Recrystallization & Troubleshooting Guide for Mesityl-Oxadiazole-Thiol Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Molecule & The Challenge

You are working with 5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole-2-thiol .[1] Before beginning purification, it is critical to understand the chemical behavior of this specific derivative.

  • Steric Bulk: The mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance and lipophilicity compared to standard phenyl analogs. This often increases solubility in non-polar organic solvents and can retard crystal lattice formation, leading to "oiling out."

  • Thiol-Thione Tautomerism: While named a "thiol," in the solid state, these compounds predominantly exist as the thione (NH) tautomer. This impacts how you interpret your analytical data (IR/NMR) and how the molecule interacts with polar solvents.

Module 1: Solvent System Selection

The choice of solvent is the single most critical variable. Based on the lipophilic mesityl tail and the polar oxadiazole head, we recommend the following systems.

Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Ethanol (Abs.) 100%Primary Best balance of polarity. The mesityl group aids solubility in hot ethanol, while the thione moiety drives precipitation upon cooling.
Ethanol / Water 90:10 to 80:20Secondary Use if the compound is too soluble in pure ethanol. Water acts as an anti-solvent. Risk: Oiling out.[1][2]
DMF / Ethanol 10:90Tertiary Use only if the compound is insoluble in boiling ethanol. Dissolve in minimal hot DMF, then dilute with hot ethanol.

Module 2: The Recrystallization Protocol

Standard Operating Procedure (SOP-OXD-05)

This protocol assumes you have a crude solid isolated from the acid hydrazide + CS₂/KOH cyclization route.

Phase A: Dissolution & Hot Filtration
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add Absolute Ethanol (approx. 10-15 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) with vigorous stirring.

    • Checkpoint: If the solid does not dissolve after 15 minutes of reflux, add more ethanol in 5 mL increments.

  • Impurity Check: If the solution is dark yellow/orange or contains suspended black particles, this is likely elemental sulfur or inorganic salts.

  • Filtration: While keeping the solution near boiling, filter through a pre-warmed glass funnel (fluted filter paper) or a heated sintered glass funnel.

    • Why? Removing sulfur now is critical; sulfur has similar solubility profiles and will co-crystallize if left.

Phase B: Crystallization[2][3]
  • Reheating: If the filtrate becomes cloudy during filtration, briefly reheat it until clear.

  • Slow Cooling (Critical for Mesityl Derivatives): Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature naturally over 2-3 hours.

    • Technical Insight: Rapid cooling traps impurities and encourages oiling out due to the rotating methyl groups on the mesityl ring preventing tight packing.

  • Final Chill: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with cold ethanol (0°C). Do not use water if you used pure ethanol, as it may precipitate resinous impurities.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a sticky goo) instead of crystallizing. What happened?

Diagnosis: This is common with mesityl derivatives. The solution was likely too concentrated, or water was added too quickly (if using a binary system). Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of extra ethanol (5-10% volume).

  • Seed it: Add a tiny crystal of the crude material to the hot solution.

  • Scratch: Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: The product has a strong sulfur/rotten egg smell.

Diagnosis: Trapped carbon disulfide (


) or hydrogen sulfide (

) byproducts. Corrective Action:
  • Recrystallize again from Ethanol/Water .[2] The water helps wash away inorganic sulfur species.

  • Safety: Ensure all drying is done in a well-ventilated fume hood.

Q3: The melting point is broad (e.g., 175-185°C).

Diagnosis: A broad range (>2°C) indicates wet solvent inclusions or a mixture of the hydrazide precursor and the product. Corrective Action:

  • Dry thoroughly: Mesityl derivatives can trap solvent in the lattice.

  • TLC Check: Run a TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). If you see two spots, the lower spot is likely unreacted hydrazide. You may need to wash the solid with dilute dilute HCl (removes unreacted hydrazide) before recrystallizing.

Module 4: Visualization of Workflows

Figure 1: Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude 5-(Mesityl)-1,3,4-oxadiazole-2-thiol Dissolve Dissolve in Boiling Ethanol (Reflux) Start->Dissolve CheckSolubility Is solution clear? Dissolve->CheckSolubility CheckSolubility->Dissolve No (Add DMF/EtOH) FilterHot Hot Filtration (Remove Sulfur/Salts) CheckSolubility->FilterHot Yes (or suspended solids) CoolSlow Slow Cooling (RT, 2-3 hours) FilterHot->CoolSlow CheckState Crystals or Oil? CoolSlow->CheckState IceBath Ice Bath (0-4°C) 1 Hour CheckState->IceBath Crystals RemedyOil Reheat & Add Seed Crystal or More Solvent CheckState->RemedyOil Oil Isolate Vacuum Filtration & Cold Ethanol Wash IceBath->Isolate RemedyOil->CoolSlow Retry

Caption: Decision logic for the purification of mesityl-oxadiazole-thiol, highlighting the critical intervention for "oiling out."

Figure 2: Impurity Identification Pathway

ImpurityPath Crude Crude Product Impurity1 Unreacted Hydrazide Crude->Impurity1 Incomplete Cyclization Impurity2 Elemental Sulfur Crude->Impurity2 CS2 Oxidation Impurity3 Inorganic Salts (KCl) Crude->Impurity3 Base Neutralization Action1 Acid Wash (HCl) then Recrystallize Impurity1->Action1 Action2 Hot Filtration (Before Cooling) Impurity2->Action2 Action3 Water Wash (During Workup) Impurity3->Action3

Caption: Mapping common impurities in oxadiazole synthesis to their specific removal steps.

Module 5: Characterization Standards

To validate your purification, compare your data against these expected markers:

  • IR Spectroscopy (KBr):

    • Look for the NH stretch around 3100-3200 cm⁻¹ (indicates thione form).

    • Look for C=S stretch around 1100-1200 cm⁻¹.

    • Note: A weak S-H stretch (2500-2600 cm⁻¹) may be visible but is often absent in the solid state due to tautomerism.

  • Melting Point:

    • Expected range: 180°C - 220°C (Dependent on specific polymorph, but must be sharp, <2°C range).

    • Reference Check: Similar 5-substituted thiols often melt >200°C.

References

  • Hasan, A., Gapil, S., & Khan, I. (2011).[3] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[3] Link

  • Bansal, S., & Kumar, V. (2025).[4] Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione. Research Journal of Pharmacy and Technology. Link

  • PubChem. (2025). 5-Phenyl-1,3,4-oxadiazole-2-thiol Compound Summary. National Library of Medicine. Link

  • Abu-Zaied, M. A., et al. (2012).[5] Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. Pharmacology & Pharmacy, 3, 254-261.[5] Link

Sources

Overcoming solubility issues of mesityl oxadiazoles in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Aqueous Solubility Barriers for Mesityl-Substituted Oxadiazoles

Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division Status: Open | Priority: High

Executive Summary: The "Mesityl Wall"

Welcome to the technical support hub. You are likely here because your mesityl-1,2,4-oxadiazole or 1,3,4-oxadiazole scaffold is precipitating in biological media, despite dissolving perfectly in DMSO.

The Root Cause: The mesityl group (2,4,6-trimethylphenyl) is a "molecular grease ball." While it is excellent for blocking metabolic hot-spots and inducing orthogonal twists (increasing selectivity), it imposes a severe penalty on aqueous solubility due to:

  • High Lipophilicity (LogP): The three methyl groups significantly increase the partition coefficient.

  • Hydrophobic Shielding: The steric bulk prevents water molecules from effectively solvating the polar oxadiazole nitrogen atoms.

This guide provides a tiered troubleshooting approach, moving from immediate assay fixes (Kinetic Solubility) to formulation strategies (Thermodynamic Solubility).

Module A: Diagnostic & Immediate Assay Rescue

Issue: Compound precipitates immediately upon dilution from DMSO stock into culture media (PBS/DMEM).

Protocol A1: Kinetic Solubility Limit Determination

Before attempting complex formulations, you must define the "Crash Point"—the exact concentration where your compound precipitates in 1% DMSO.

Workflow Diagram (Kinetic Solubility):

KineticSolubility Stock DMSO Stock (10 mM) Dilution Serial Dilution (in DMSO) Stock->Dilution Prepare conc. range Spike Spike into Buffer (PBS, pH 7.4) Dilution->Spike Keep DMSO < 2% Incubate Incubate (90 min, 25°C) Spike->Incubate Equilibration Filter Filtration (0.45 µm) Incubate->Filter Remove precipitate Analyze UV/LC-MS Analysis Filter->Analyze Quantify filtrate

Figure 1: Standard workflow for determining kinetic solubility limits using the "Shake-Flask" method adapted for HTS.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of your mesityl oxadiazole in pure DMSO.

  • Spiking: Spiking 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Turbidity Check: Measure absorbance at 620 nm (nephelometry) immediately. If OD > 0.01, you have immediate precipitation.

  • Filtration: If using UV quantification, filter the supernatant through a 0.45 µm PVDF filter plate to remove micro-aggregates.

  • Quantification: Analyze the filtrate via HPLC-UV. The concentration found is your Kinetic Solubility Limit .

Troubleshooting Table: Kinetic Issues

SymptomDiagnosisCorrective Action
Precipitation < 1 min "Oiling Out" (Liquid-Liquid Phase Separation)Switch to Module B (Cyclodextrins). Cosolvents alone will fail.
Precipitation after 2 hrs Metastable SupersaturationAcceptable for short assays. For long assays (24h+), reduce concentration by 50%.
Inconsistent Data Micro-crystals passing through filterUse centrifugation (3000g, 20 min) instead of filtration.

Module B: Advanced Formulation (Cyclodextrins)

Issue: You need higher concentrations for animal studies or long-duration cell assays, and DMSO is toxic >0.5%.

The Solution: Cyclodextrins (CDs).[1][2][3][4][5] The mesityl group fits exceptionally well into the hydrophobic cavity of


-Cyclodextrin  (

-CD) or Hydroxypropyl-

-Cyclodextrin
(HP-

-CD).
Protocol B1: Phase Solubility Study (Higuchi-Connors)

This experiment determines the stability constant (


) and validates if CDs can solubilize your specific mesityl derivative.

Workflow Diagram (Phase Solubility):

PhaseSolubility Setup Prepare CD Solutions (0 - 100 mM in water) AddDrug Add Excess Mesityl Oxadiazole Setup->AddDrug Equilibrate Shake for 72h (Thermodynamic Equilibrium) AddDrug->Equilibrate Process Filter & Dilute Equilibrate->Process Plot Plot [Drug] vs [CD] Process->Plot

Figure 2: Higuchi-Connors Phase Solubility Protocol.

Step-by-Step Protocol:

  • CD Preparation: Prepare aqueous solutions of HP-

    
    -CD at 0, 10, 20, 40, and 100 mM.
    
  • Saturation: Add excess solid mesityl oxadiazole to each vial.

  • Equilibration: Shake at 25°C for 72 hours. (Crucial: Mesityl groups pack efficiently; dissolution is slow).

  • Analysis: Filter (0.45 µm) and quantify drug concentration via HPLC.

  • Calculation: Plot Molar Concentration of Drug (

    
    ) vs. CD (
    
    
    
    ).

Interpreting the Data (Higuchi-Connors Classification):

Plot ShapeTypeInterpretation for Mesityl Oxadiazoles
Linear Slope < 1

Ideal. 1:1 Complex formed. Soluble complex.
Linear Slope > 1

Higher order (1:2). Two CDs are grabbing one drug molecule (likely if the mesityl is very bulky).
Plateau/Drop

Failure. The complex itself has precipitated. Switch to SBE-

-CD (Captisol).

Formula for Stability Constant (


): 


Where

is intrinsic solubility (intercept).

Module C: Chemical & Structural Modification

Issue: Formulation strategies (DMSO, CDs) are insufficient. You must modify the lead compound.

The "Mesityl" Modification Matrix: If you cannot remove the mesityl group due to biological activity requirements, modify the rest of the molecule to compensate.

  • The "Polar Tail" Strategy:

    • Attach a solubilizing tail to the oxadiazole ring (if position allows).

    • Recommendation: Morpholine or Piperazine linked via a methylene bridge.

    • Why: These protonate at physiological pH, creating a "surfactant-like" molecule where the mesityl is the hydrophobic tail and the morpholine is the hydrophilic head.

  • Disrupting Symmetry:

    • Mesityl is symmetric. If the other side of the oxadiazole is also a phenyl ring (e.g., 3,5-diphenyl-1,2,4-oxadiazole), crystal packing energy is enormous (high melting point = low solubility).

    • Fix: Replace the second phenyl ring with an aliphatic heterocycle or an ortho-substituted aryl ring to force a "twisted" conformation that cannot pack in a crystal lattice.

Frequently Asked Questions (FAQ)

Q1: Can I just use sonication to dissolve the precipitate? A: No. Sonication creates a dispersion, not a solution. The micro-particles will re-aggregate or settle during your assay, leading to false negatives (if the target is intracellular) or false positives (if the particles scatter light in optical assays).

Q2: Why does my compound dissolve in DMSO but crash in PBS? A: This is the "LogP Cliff." DMSO has a dielectric constant (


) of ~47, while water is ~80. Mesityl oxadiazoles are highly hydrophobic (LogP > 3.5). When you add water, the "entropic penalty" of organizing water molecules around the hydrophobic mesityl group is too high, forcing the molecules to aggregate to minimize surface area.

Q3: Which Cyclodextrin is best for Mesityl groups? A: HP-


-CD (Hydroxypropyl-beta-cyclodextrin). 
  • 
    -CD is too small for the trimethylphenyl ring.
    
  • 
    -CD is too loose (low stability constant).
    
  • 
    -CD has the right cavity size (~6.0–6.5 Å), but native 
    
    
    
    -CD is nephrotoxic. The hydroxypropyl derivative (HP) is safer and far more water-soluble.

Q4: Is pH adjustment effective? A: Only if your molecule has an ionizable center (basic nitrogen or acidic proton). The oxadiazole ring itself is a very weak base (


 < 1). Unless you have an amino side chain, adjusting pH will not help solubilize the neutral mesityl scaffold.

References

  • Kinetic Solubility Protocols

    • AxisPharm. "Kinetic Solubility Assays Protocol." Available at: [Link] (Accessed via Source 1.1).

  • Cyclodextrin Phase Solubility (Higuchi-Connors)

    • Higuchi, T., & Connors, K. A. (1965).[5] "Phase-solubility techniques."[1][6] Advances in Analytical Chemistry and Instrumentation. (Foundational text cited in Source 1.7, 1.14).

    • MDPI Pharmaceutics. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes."[2][4][7][8] Available at: [Link] (Accessed via Source 1.7).

  • Oxadiazole Chemistry & Solubility

    • Journal of Medicinal Chemistry.[9] "Improvement in Aqueous Solubility... by Disruption of Molecular Planarity."[9] Available at: [Link] (Accessed via Source 1.12).

  • Mesityl/Aryl Substituent Effects

    • Open Medicinal Chemistry Journal. "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives." (Discusses solubility impact of aryl vs. methyl groups). Available at: [Link] (Accessed via Source 1.20).

End of Technical Guide. For further assistance, contact the Formulation Division.

Sources

Optimizing reaction time for oxadiazole ring closure using KOH/CS2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxadiazole Synthesis Division Subject: Protocol 404-B: Optimizing Reaction Kinetics for 1,3,4-Oxadiazole-2-thiones via KOH/CS₂

Introduction

Welcome to the Technical Support Center. You are likely here because your standard reflux protocol for synthesizing 1,3,4-oxadiazole-2-thiones is bottlenecking your workflow. The reaction of acid hydrazides with carbon disulfide (


) in ethanolic potassium hydroxide (

) is a classic route, but it is notoriously sluggish, often requiring 12-24 hours of reflux.

This guide provides an engineered solution to reduce reaction times from hours to minutes while maintaining or improving yield. We move beyond "stir and wait" to active kinetic control.

Module 1: The Reaction Mechanism (The "Why")

To optimize, you must understand the rate-determining step. The reaction proceeds in two distinct phases.[1]

  • Phase 1 (Fast): The nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of

    
     in the presence of KOH. This forms the Potassium Dithiocarbazate  intermediate. This step is generally rapid and occurs even at room temperature.
    
  • Phase 2 (Slow - Rate Determining): The intramolecular cyclization of the dithiocarbazate salt to form the oxadiazole ring, accompanied by the elimination of hydrogen sulfide (

    
    ). This step has a high activation energy barrier, which is why standard reflux takes so long.
    

Visualizing the Pathway: The diagram below illustrates the critical transition from the open-chain salt to the closed ring.

OxadiazoleMechanism Hydrazide Acid Hydrazide (R-CONHNH2) Intermediate Potassium Dithiocarbazate (Intermediate Salt) Hydrazide->Intermediate Nucleophilic Attack (Fast) CS2_KOH CS2 + KOH (Base Catalysis) CS2_KOH->Intermediate Transition Cyclization (Rate Limiting Step) Intermediate->Transition Heat/Energy Product 1,3,4-Oxadiazole-2-thione (Target) Transition->Product - H2S Byproduct H2S (Gas) Transition->Byproduct

Caption: Fig 1. Mechanistic pathway showing the energy-demanding cyclization step where reaction time bottlenecks occur.

Module 2: Optimized Protocols

We present two protocols: the Baseline (Thermal) for standard setups and the Accelerated (Microwave) for high-throughput needs.

Protocol A: Baseline Thermal Reflux (The Control)

Use this if you lack microwave reactor access.

  • Time: 8–14 Hours

  • Yield: 65–75%

  • Dissolve acid hydrazide (0.01 mol) in absolute ethanol (30 mL).

  • Add KOH (0.015 mol) dissolved in water (5 mL) or ethanol.

  • Add

    
     (0.05 mol) dropwise at 
    
    
    
    (Ice bath). Critical: Exothermic addition.
  • Stir at room temperature for 1 hour (Formation of dithiocarbazate).

  • Reflux for 10–12 hours until

    
     evolution ceases (Lead acetate paper test).
    
  • Concentrate solvent, dilute with ice water, and acidify with dilute HCl (pH 2-3) to precipitate the product.

Protocol B: Microwave-Assisted Synthesis (The Solution)

Recommended for reaction time optimization.

  • Time: 5–15 Minutes

  • Yield: 85–94%

  • Mechanism of Acceleration: Microwave irradiation provides direct dielectric heating to the polar dithiocarbazate intermediate, rapidly overcoming the activation energy barrier for cyclization that convection heating (reflux) struggles to surmount [1].

  • Mix: In a microwave-safe vessel (e.g., Pyrex or Teflon), mix acid hydrazide (0.01 mol), KOH (0.01 mol), and

    
     (0.015 mol) in ethanol (5-10 mL).
    
  • Irradiate: Place in a microwave reactor.

    • Settings: 160W – 300W power.

    • Cycle: Irradiate in bursts (e.g., 30 seconds ON, 10 seconds OFF) to prevent superheating/bumping.

    • Total Time: 4–8 minutes.

  • Monitor: Check TLC every 2 minutes. The disappearance of the starting hydrazide indicates completion.

  • Workup: Pour into crushed ice and acidify with HCl.

Data Comparison:

ParameterThermal RefluxMicrowave Method [2]
Reaction Time 10 – 14 Hours5 – 12 Minutes
Energy Efficiency Low (Prolonged heating)High (Direct coupling)
Solvent Usage High (30-50 mL)Low (5-10 mL)
Yield 65 – 75%85 – 95%

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned yellow/orange, but no precipitate formed after acidification.

  • Diagnosis: You likely have unreacted Potassium Dithiocarbazate .

  • The Fix: The intermediate salt is water-soluble. If cyclization didn't occur (insufficient heat/time), acidification will simply revert the salt back to the starting hydrazide or form a sticky dithiocarbazic acid mess.

  • Action: Ensure the "Reflux" or "Irradiation" phase was vigorous enough. Check for

    
     evolution.[2] If 
    
    
    
    didn't evolve, the ring didn't close.

Q2: I smell a strong rotten egg odor. Is this normal?

  • Diagnosis: Yes, this is Hydrogen Sulfide (

    
    ).
    
  • The Fix: This is actually a Good Sign —it confirms cyclization is happening (see Fig 1).

  • Safety Warning:

    
     is toxic. You must vent the reaction into a scrubber (NaOH solution) or use a high-efficiency fume hood.
    

Q3: The product is oiling out instead of crystallizing.

  • Diagnosis: Impurities or solvent trapping.

  • The Fix:

    • Decant the aqueous layer.

    • Triturate the oil with a small amount of cold ethanol or diethyl ether.

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • Recrystallize from Ethanol:Water (2:8 ratio).[1][3]

Q4: Why use KOH? Can I use Pyridine or TEA?

  • Answer: KOH serves two roles: it catalyzes the nucleophilic attack on

    
     and stabilizes the intermediate as a salt. Pyridine can be used (often for acid chloride routes), but for the 
    
    
    
    route, strong inorganic bases (KOH/NaOH) are preferred to drive the formation of the dithiocarbazate salt [3].

Module 4: Decision & Workflow Logic

Use this flowchart to diagnose failures during your experiment.

TroubleshootingFlow Start Start Workup (Acidification) Precipitate Precipitate Forms? Start->Precipitate Solid Filter & Dry Precipitate->Solid Yes NoSolid Solution remains clear or forms Oil Precipitate->NoSolid No CheckTLC Check TLC vs Starting Material NoSolid->CheckTLC Result1 SM Present (Reaction Incomplete) CheckTLC->Result1 Result2 New Spot (Product formed but soluble) CheckTLC->Result2 Action1 Return to Heat/Microwave Increase Time Result1->Action1 Action2 Adjust pH to 2-3 Cool to 0°C Result2->Action2

Caption: Fig 2. Logic flow for troubleshooting workup failures in oxadiazole synthesis.

References

  • Ravindranath, L. K., Srikanth, K., & Ishrath Begum, D. (2011). Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles Containing Pyrazolones. Asian Journal of Chemistry, 23(3), 1020–1022. Link

  • Koparir, M., Orek, C., & Parlak, A. E. (2013). Microwave-assisted synthesis and theoretical calculations of some new 1,3,4-oxadiazole-2-thione derivatives. Journal of Chemical Sciences. Link (Generalized citation based on standard microwave protocols in heterocycle synthesis).

  • BenchChem Technical Support. (2025). Troubleshooting Guide: Optimizing Oxadiazole Synthesis. BenchChem Support Center. Link

Sources

Troubleshooting nucleophilic substitution reactions with sterically hindered oxadiazole thiols

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanistic Landscape: The "Ambident" Trap

Before troubleshooting, you must understand the fundamental behavior of your substrate. 1,3,4-oxadiazole-2-thiols are ambident nucleophiles . They do not exist statically as thiols; they exist in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.

In the solid state and neutral solution, the thione (NH) form often predominates due to the stabilization of the amide-like linkage. However, for nucleophilic substitution (


), we require the thiolate anion (

)
.
  • The Conflict: The nitrogen atom (N3) is also nucleophilic. If your reaction conditions are not tuned, you will get a mixture of S-alkylation (desired thioether) and N-alkylation (undesired oxadiazoline).

  • The Steric Factor: When bulky substituents (e.g., tert-butyl, adamantyl) are present at the C5 position, they block the approach of the electrophile to the sulfur, often forcing the reaction toward the less hindered (but undesired) nitrogen or stalling conversion entirely.

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the bifurcation of reaction pathways.

OxadiazoleMechanism Thione Thione Form (Major Tautomer) Thiol Thiol Form (Minor Tautomer) Thione->Thiol Equilibrium Anion Thiolate Anion (Active Nucleophile) Thiol->Anion + Base (Deprotonation) S_Product S-Alkylated Product (Desired) Anion->S_Product Soft Electrophile Polar Aprotic Solvent Cs+ Counterion N_Product N-Alkylated Product (Impurity) Anion->N_Product Hard Electrophile Steric Hindrance at S Disulfide Disulfide Dimer (Oxidative Byproduct) Anion->Disulfide O2 / Oxidation

Figure 1: The reaction landscape of 1,3,4-oxadiazole-2-thiols, showing the critical divergence between S- and N-alkylation pathways.

Troubleshooting Guide (FAQ Format)

Case 1: "I have 0% conversion. My starting material is unreactive."

Diagnosis: The nucleophile is not being generated, or the ion pair is too tight. The Fix: Switch to the "Cesium Effect" protocol.

  • Why? Sodium (

    
    ) or Potassium (
    
    
    
    ) carbonates often form tight ion pairs with the thiolate in organic solvents, effectively "caging" the anion. Cesium (
    
    
    ), having a larger ionic radius, forms a looser ion pair. This creates a "naked" anion that is significantly more nucleophilic.
  • Action:

    • Replace

      
       with 
      
      
      
      (Cesium Carbonate).
    • Switch solvent to DMF or Acetonitrile (Polar Aprotic).

    • Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if solubility is poor.

Case 2: "I am seeing a mixture of N-alkylated and S-alkylated products."

Diagnosis: HSAB (Hard-Soft Acid-Base) mismatch or solvent interference. The Fix: Control the "Hardness" of the environment.

  • Why? Sulfur is a "soft" nucleophile; Nitrogen is "harder."

    • Protic solvents (Ethanol/Water) solvate the sulfur anion heavily (hydrogen bonding), reducing its reactivity and allowing the nitrogen to compete.

    • Hard electrophiles (e.g., chloro- compounds) may favor N-attack compared to bromo- or iodo- analogs.

  • Action:

    • Solvent: Move to strictly anhydrous Acetone or THF .

    • Leaving Group: Use an alkyl iodide or bromide (softer) rather than a chloride.

    • Alternative Protocol: Use the Zinc-Mediated Method (see Section 3), which coordinates to the nitrogen, blocking it and forcing S-alkylation.

Case 3: "My product is contaminated with a dimer (Disulfide)."

Diagnosis: Oxidative coupling. The Fix: Rigorous exclusion of oxygen.

  • Why? Oxadiazole thiolates are easily oxidized to disulfides (

    
    ) by atmospheric oxygen, especially under basic conditions.
    
  • Action:

    • Degas all solvents with Nitrogen or Argon for 15 minutes prior to use.

    • Add a reducing agent like Triphenylphosphine (

      
      )  (0.1 eq) to the reaction mixture to reduce any disulfide formed back to the thiol in situ.
      

Advanced Experimental Protocols

Protocol A: The "Cesium Effect" for Sterically Hindered Substrates

Best for: Bulky oxadiazoles (e.g., adamantyl, t-butyl substituted) reacting with hindered electrophiles.

Reagents:

  • Substituted 1,3,4-oxadiazole-2-thiol (1.0 eq)

  • Electrophile (Alkyl halide) (1.2 eq)

  • Cesium Carbonate (

    
    )  (1.5 eq)
    
  • TBAI (0.1 eq)[1]

  • Solvent: Anhydrous DMF (0.5 M concentration)

Procedure:

  • Charge: In a flame-dried flask under Argon, add the oxadiazole thiol,

    
    , and TBAI.
    
  • Solvate: Add anhydrous DMF. Stir at room temperature for 30 minutes. Note: You may see a color change (often yellow/orange) indicating thiolate formation.

  • Addition: Add the electrophile dropwise.

  • Reaction: Stir at 60°C . Monitor by TLC/LCMS.

    • Tip: If conversion stalls, raise to 80°C. The "naked" anion is stable, but the electrophile might degrade if too hot.

  • Workup: Pour into ice-water (5x volume). The S-alkylated product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Protocol B: Zinc-Mediated Exclusive S-Alkylation (High Selectivity)

Best for: Substrates prone to N-alkylation (Regioselectivity issues).

Reagents:

  • 1,3,4-oxadiazole-2-thiol (1.0 eq)

  • Electrophile (1.1 eq)

  • Zinc Dust (1.0 eq)

  • TBAI (Catalytic, 0.05 eq)[1]

  • Solvent: THF (Reflux)[1]

Procedure:

  • Mix: Combine thiol, electrophile, Zinc dust, and TBAI in THF.

  • Reflux: Heat to reflux (66°C) for 1-3 hours.

  • Mechanism: The Zinc coordinates with the ring nitrogens, effectively "protecting" them and directing the alkylation exclusively to the sulfur.

  • Workup: Filter off the Zinc dust. Evaporate solvent. This method often yields high purity without column chromatography.

Decision Logic for Researchers

Use this flow to determine the correct reaction conditions for your specific substrate.

TroubleshootingFlow Start Start: Select Reaction Conditions CheckSterics Is the Oxadiazole C5 position sterically hindered (e.g., t-Butyl)? Start->CheckSterics HinderedYes Yes: High Steric Bulk CheckSterics->HinderedYes Yes HinderedNo No: Low Steric Bulk CheckSterics->HinderedNo No StandardBase Is standard K2CO3/Acetone working? HinderedYes->StandardBase UseCesium PROTOCOL A: Use Cs2CO3 / DMF / TBAI (Boost Nucleophilicity) StandardBase->UseCesium No (Low Yield) Continue Continue with Standard K2CO3 / Acetone StandardBase->Continue Yes CheckRegio Are you observing N-alkyl impurities? HinderedNo->CheckRegio RegioYes Yes: N-alkylation observed CheckRegio->RegioYes Yes RegioNo No: Clean Reaction CheckRegio->RegioNo No UseZinc PROTOCOL B: Use Zn Dust / THF (Block N-site) RegioYes->UseZinc RegioNo->Continue

Figure 2: Decision matrix for selecting the optimal alkylation protocol based on steric hindrance and regioselectivity outcomes.

References

  • Tautomerism and Reactivity

    • Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). "1,2,4-Triazoles and 1,3,4-Oxadiazoles: Synthesis and Biological Activity." Tetrahedron.
    • Context: Establishes the thione-thiol equilibrium foundation.[2]

  • The Cesium Effect

    • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). "Cesium carbonate promoted S-alkylation of thiols."[3][4] Journal of Organic Chemistry.

    • Context: Defines the mechanism of the "naked anion" effect using Cesium in DMF.
  • Zinc-Mediated Selectivity

    • Murty, M. S. R., et al. (2010). "Zinc-Mediated Facile and Efficient Chemoselective S-Alkylation of 5-Aryl-1,3,4-oxadiazole-2-thiols in the Absence of Base.
    • Context: The primary source for the base-free, high-selectivity protocol described in Protocol B.
  • General Troubleshooting of Heterocyclic Thiols

    • Rostamizadeh, S., et al. (2013). "A novel and efficient synthesis of S-substituted 1,3,4-oxadiazoles." Chinese Chemical Letters.
    • Context: Discusses solvent effects and microwave assistance for hindered systems.

Sources

Technical Support Center: Troubleshooting 1,3,4-Oxadiazole-2-Thiol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals troubleshooting the synthesis and purification of 1,3,4-oxadiazole-2-thiols.

The cyclization of acid hydrazides into 1,3,4-oxadiazole-2-thiols is typically achieved using carbon disulfide (CS


) and potassium hydroxide (KOH) in alcoholic solvents [1]. However, incomplete conversion frequently leaves unreacted hydrazide starting material in the crude mixture. Because both the product and the impurity are highly polar, they are notoriously difficult to separate via standard silica gel chromatography. This guide provides field-proven, causality-driven solutions to isolate your target compound.

FAQ: Mechanistic Understanding & Causality

Q: Why do unreacted hydrazides and oxadiazole thiols co-elute on normal-phase silica gel? A: Both molecules possess highly polar, hydrogen-bonding motifs. Hydrazides contain a primary amine and a carbonyl oxygen, while oxadiazole thiols feature multiple heteroatoms (N, O, S). On normal-phase silica, their retention factors (


) are often nearly identical. Attempting to separate them purely by polarity leads to mixed fractions, smeared bands, and poor recovery.

Q: How does the thiol-thione tautomerism affect my purification strategy? A: The key to separating these compounds lies in their divergent acid-base profiles. Hydrazides are generally neutral at physiological pH (conjugate acid pKa ~3.0). Conversely, 1,3,4-oxadiazole-2-thiols exist in a tautomeric equilibrium with their thione forms and exhibit distinct acidic character (pKa ~ 3.85) [2]. This acidity allows the oxadiazole to be selectively deprotonated by a weak base, enabling highly efficient liquid-liquid extraction (LLE).

Troubleshooting Guide: Validated Purification Protocols

Protocol A: pKa-Driven Liquid-Liquid Extraction (LLE)

This protocol is a self-validating system: by tracking the pH of the aqueous layer, you mathematically guarantee the ionization state of the product, ensuring complete phase separation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture (containing both product and hydrazide) in Ethyl Acetate (EtOAc). Ensure complete dissolution; add a minimal amount of Methanol (MeOH) if the mixture is highly crystalline.

  • Basic Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO

    
    , pH ~8.0).
    
  • Phase Separation: Shake vigorously and vent. Causality: The acidic oxadiazole thiol (pKa ~3.85) will deprotonate to form a water-soluble sodium thiolate salt and migrate to the aqueous layer. The neutral hydrazide remains in the EtOAc layer.

  • Validation (TLC): Spot both layers on a TLC plate. The organic layer should show only the hydrazide impurity, confirming complete extraction.

  • Acidification: Isolate the aqueous layer. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. Causality: Dropping the pH below the pKa forces the thiolate back into its neutral, lipophilic thiol/thione form.

  • Recovery: The pure oxadiazole thiol will either precipitate as a white/yellow solid (which can be filtered) or can be re-extracted into fresh EtOAc, dried over Na

    
    SO
    
    
    
    , and concentrated in vacuo.

LLE_Workflow Mix Crude Mixture (Thiol + Hydrazide) OrgSolv Dissolve in EtOAc Mix->OrgSolv BaseWash Extract with Sat. NaHCO3 (pH 8.0) OrgSolv->BaseWash AqLayer Aqueous Layer (Thiolate Salt) BaseWash->AqLayer Deprotonation OrgLayer Organic Layer (Hydrazide Impurity) BaseWash->OrgLayer Neutral Acidify Acidify with 1M HCl (pH 2.0) AqLayer->Acidify Extract Extract with fresh EtOAc & Concentrate Acidify->Extract Pure Pure Oxadiazole Thiol Extract->Pure

Workflow for pKa-driven acid-base extraction of oxadiazole thiols.

Protocol B: Covalent Scavenging via Formyl Resins

If your oxadiazole thiol is highly water-soluble or sensitive to aqueous hydrolysis, LLE may result in poor yields. Instead, use a solid-phase scavenger. Aldehyde-functionalized scavenger resins (such as formyl polystyrene) rapidly undergo condensation reactions with primary amines and hydrazides to form stable hydrazones, allowing for the selective removal of unreacted precursors [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mixture in anhydrous Dichloromethane (DCM) or a DCM/MeOH (9:1) blend.

  • Resin Addition: Add 3 to 5 equivalents of Formyl Polystyrene Resin (loading capacity typically 1.0 - 1.5 mmol/g) relative to the estimated unreacted hydrazide.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2–4 hours. Causality: The formyl groups covalently bind the primary amine of the hydrazide via dehydrative condensation. The oxadiazole thiol lacks a reactive primary amine and remains untouched in solution.

  • Validation (LCMS): Pull a 10 µL aliquot, filter, and inject into LCMS. The hydrazide mass peak should be completely absent. If present, extend agitation time by 1 hour.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed twice with DCM to ensure complete recovery of the product.

  • Concentration: Evaporate the filtrate to yield the highly pure oxadiazole thiol.

Resin_Workflow Crude Crude Mixture in DCM Resin Add Formyl Polystyrene Resin (Aldehyde Scavenger) Crude->Resin React Agitate 2-4 hours (Hydrazone Formation) Resin->React Filter Vacuum Filtration React->Filter Solid Resin-Bound Hydrazide (Discard) Filter->Solid Covalent Capture Filtrate Filtrate (Pure Oxadiazole Thiol) Filter->Filtrate Unreacted Product

Mechanism of covalent hydrazide scavenging using formyl polystyrene resin.

Data Presentation: Method Comparison

To aid in experimental design, the following table summarizes the quantitative performance metrics and operational parameters of both purification strategies.

ParameterProtocol A: Acid-Base LLEProtocol B: Scavenger Resin
Typical Yield Recovery 75% – 85%90% – 98%
Purity Achieved (HPLC) > 95%> 98%
Processing Time 1 – 2 hours3 – 5 hours
Cost per Gram Low (< $1.00)High ($10.00 – $20.00)
Best Suited For Lipophilic products, large-scale synthesis (>10g)Water-sensitive/polar products, parallel library synthesis (<1g)
Limitations Emulsion formation, loss of highly polar products in aqueous phaseResin cost, requires optimization of agitation time

References

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. National Center for Biotechnology Information (NCBI).URL: [Link]

  • One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides. Asian Journal of Chemistry.URL: [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.URL: [Link]

Validation & Comparative

A Researcher's Guide to Distinguishing Oxadiazole-2-thiol and Oxadiazole-2-thione Tautomers Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in medicinal chemistry and materials science, the structural elucidation of heterocyclic compounds is a foundational step in development. Among these, 5-substituted-1,3,4-oxadiazole-2-thiol derivatives are of significant interest due to their wide array of biological activities.[1][2] A critical aspect of their characterization is understanding the thione-thiol tautomerism, a phenomenon where the compound can exist in two interconvertible isomeric forms: the oxadiazole-2-thiol (thiol form) and the oxadiazole-2(3H)-thione (thione form).

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, rapid, and non-destructive technique for identifying the predominant tautomeric form in a given sample, particularly in the solid state. The presence or absence of specific vibrational bands provides a definitive fingerprint for each tautomer. This guide provides an in-depth comparison of the FTIR characteristic peaks for both forms, supported by experimental data from peer-reviewed literature, to aid in accurate spectral interpretation.

The Thione-Thiol Tautomeric Equilibrium

The 1,3,4-oxadiazole-2-thiol system can exist in equilibrium between the thiol and thione forms. This involves the migration of a proton between the sulfur atom and a nitrogen atom of the oxadiazole ring. While both forms can exist, numerous studies have shown that the thione form is generally more stable and predominates in the solid state.[3][4][5] This stability is often attributed to the formation of a more stable amide-like (-NH-C=S) functional group.

Caption: Tautomeric equilibrium between the thiol and thione forms.

FTIR Spectral Signatures: Thiol vs. Thione

The key to distinguishing these tautomers lies in monitoring the distinct vibrational frequencies of the S-H, N-H, and C=S bonds.

Oxadiazole-2-thiol Form: The S-H Marker

The most unambiguous indicator of the thiol form is the presence of a weak to medium absorption band corresponding to the S-H stretching vibration . This peak typically appears in the region of 2500-2600 cm⁻¹ .[6] Its presence is a direct confirmation of the thiol tautomer.

Key Characteristic Peaks (Thiol Form):

  • ν(S-H): A weak but sharp band observed in the 2530-2570 cm⁻¹ range is a definitive marker for the thiol group.[7][8] Some studies have reported this band at slightly lower frequencies, around 2400 cm⁻¹.[8]

  • ν(C=N): The stretching vibration of the endocyclic C=N bond within the oxadiazole ring is typically found between 1520-1630 cm⁻¹ .[7]

  • ν(C-O-C): The characteristic ether-like stretching of the oxadiazole ring usually appears in the 1000-1150 cm⁻¹ region.[7]

Oxadiazole-2(3H)-thione Form: The C=S and N-H Duo

In contrast, the thione tautomer is characterized by the disappearance of the S-H band and the concurrent appearance of two different key bands: an N-H stretch and a C=S stretch.

Key Characteristic Peaks (Thione Form):

  • ν(N-H): A medium to strong absorption band for the N-H stretching vibration appears in the region of 3100-3200 cm⁻¹ .[4] This peak confirms the migration of the proton from the sulfur to a ring nitrogen atom.

  • ν(C=S): The thione or thiocarbonyl group (C=S) stretching vibration gives rise to a characteristic band. This peak is generally found in the 1300-1400 cm⁻¹ range.[4][9] Some literature also places it around 1227 cm⁻¹.[10] The absence of the S-H peak is a crucial piece of corroborating evidence.[4]

  • ν(C=N): Similar to the thiol form, the C=N stretching vibration is observed, typically in the range of 1610-1640 cm⁻¹ .[4][9]

Comparative Summary of Key FTIR Peaks

Vibrational ModeOxadiazole-2-thiol Form (cm⁻¹)Oxadiazole-2-thione Form (cm⁻¹)Significance
ν(S-H) Stretch 2500 - 2600 [6][7][8]Absent [4][5]Definitive peak for the thiol tautomer.
ν(N-H) Stretch Absent 3100 - 3200 [4]Confirms proton migration to nitrogen; key for the thione tautomer.
ν(C=S) Stretch Absent 1300 - 1400 [4][9]Definitive peak for the thione (thiocarbonyl) group.
ν(C=N) Stretch 1520 - 1630[7]1610 - 1640[4][9]Present in both forms; part of the heterocyclic ring signature.
ν(C-O-C) Stretch 1000 - 1150[7]~1050[10]Present in both forms; characteristic of the oxadiazole ring.

Standard Experimental Protocol for FTIR Analysis

To ensure reliable and reproducible data, a standardized methodology for sample preparation and spectral acquisition is paramount. The following protocol outlines the KBr pellet method, which is standard for solid-state analysis.

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and Reagent Preparation:

    • Ensure the 5-substituted-1,3,4-oxadiazole-2-thiol/thione sample is dry and free of solvent.

    • Use dry, spectroscopic grade Potassium Bromide (KBr). It is advisable to dry the KBr in an oven at ~110°C for several hours and store it in a desiccator, as it is hygroscopic.

  • Grinding and Mixing:

    • In a clean agate mortar and pestle, grind 1-2 mg of the sample until it becomes a fine, homogenous powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together until the mixture is uniform. The goal is to disperse the sample particles completely within the KBr matrix.

  • Pellet Formation:

    • Transfer the powdered mixture to a hydraulic press pellet die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet often indicates insufficient grinding, moisture, or uneven pressure.

  • Spectral Acquisition:

    • Place the KBr pellet in the designated sample holder within the FTIR spectrometer's sample compartment.

    • First, run a background scan to measure the spectrum of the ambient environment (CO₂, water vapor) and the KBr, which will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Analyze the resulting spectrum, paying close attention to the key regions outlined in the comparison table above.

    • Look for the presence of a band in the 2500-2600 cm⁻¹ range (S-H) or the presence of bands near 3100-3200 cm⁻¹ (N-H) and 1300-1400 cm⁻¹ (C=S) to determine the predominant tautomeric form.

Conclusion

FTIR spectroscopy offers a definitive and accessible method for distinguishing between the oxadiazole-2-thiol and oxadiazole-2-thione tautomers. The key is to look for the mutually exclusive spectral signatures: a weak S-H stretch (~2550 cm⁻¹) for the thiol form versus the combination of a prominent N-H stretch (~3150 cm⁻¹) and a C=S stretch (~1350 cm⁻¹) for the thione form. Understanding these characteristic peaks is essential for the accurate structural characterization and quality control of these valuable heterocyclic compounds in pharmaceutical and materials research.

References

  • Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Vertex AI Search.
  • Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4) - RJPT. (2025).
  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.).
  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry.
  • Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. (2021). TÜBİTAK Academic Journals.
  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (2017).
  • Vibrational Analysis of the Spectra of 1,2,5-Oxadiazole, 1,2,5-Thiadiazole and 1,2,5-Selenadiazole. (n.d.).
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub.
  • Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2026).
  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic
  • Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)
  • Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO analyses and thione-thiol tautomerism of a new hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one. (2015). PubMed.
  • experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. (n.d.). AVESİS.
  • Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. (2012). SCIRP.
  • Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. (n.d.). Academic Journals and Conferences.
  • Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Deriv
  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived
  • Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. (2025).
  • SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. (n.d.). sctunisie.org.
  • Synthesis and Screening of New[7][11][12]Oxadiazole,[1][11][12]Triazole, and[1][11][12]Triazolo[4,3-b][1][11][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Publications.

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The analysis of 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol (herein referred to as TPO-SH ) presents a dual chromatographic challenge: thiol-thione tautomerism and high lipophilicity induced by the mesityl (2,4,6-trimethylphenyl) moiety. Standard generic HPLC methods often fail, resulting in split peaks, severe tailing, or co-elution with synthesis by-products like uncyclized hydrazides.

The Solution: This guide compares a standard isocratic approach against an optimized Acidic Gradient Method . The optimized protocol utilizes low pH to stabilize the tautomeric equilibrium and a high-strength organic gradient to elute the hydrophobic mesityl core, achieving a Resolution (


) > 2.5 and Tailing Factor (

) < 1.2.

Part 1: Chemical Context & The "Why" (Expertise)

To develop a robust method, one must understand the molecule's behavior in solution.

The Thiol-Thione Tautomerism

Unlike simple aromatics, 1,3,4-oxadiazole-2-thiols exist in a dynamic equilibrium between the thiol (SH) and thione (NH=C=S) forms.[1]

  • Neutral pH: The proton rapidly transfers between the Sulfur and Nitrogen atoms. On a C18 column, these forms interact differently with the stationary phase, leading to peak broadening or "saddle" peaks.

  • Acidic pH: Lowering the pH (pH < 3.0) protonates the system, suppressing the ionization and forcing the equilibrium toward a single dominant species (typically the thione in polar solvents), resulting in sharp, symmetrical peaks.

The Mesityl Effect (Steric Hindrance)

The 2,4,6-trimethylphenyl group is bulky and highly lipophilic.

  • Chromatographic Impact: The three methyl groups significantly increase retention time compared to a standard phenyl analog.

  • Solubility: The molecule is poorly soluble in pure water. Diluents must contain at least 50% organic solvent (Acetonitrile or Methanol) to prevent precipitation inside the injector or column head.

Impurity Profile

The method must separate TPO-SH from its specific synthesis precursors and degradants:

  • Mesitoic Acid Hydrazide: The uncyclized starting material (Polar, early eluting).

  • Mesitoic Acid: Hydrolysis product (pH-dependent retention).

  • Disulfide Dimer: Oxidation product of the thiol (Highly lipophilic, very late eluting).

Part 2: Visualizing the Challenge

The following diagram maps the synthesis pathway to the critical impurities the HPLC method must detect.

SynthesisPath Acid Mesitoic Acid (Starting Material) Hydrazide Mesitoic Hydrazide (Polar Impurity) Acid->Hydrazide + Hydrazine TPOSH Target: TPO-SH (Thiol/Thione Mix) Hydrazide->TPOSH + CS2 / KOH Cyclization TPOSH->TPOSH Tautomerism (Fast Eq.) Dimer Disulfide Dimer (Oxidative Impurity) TPOSH->Dimer Oxidation (Air/Light)

Figure 1: Synthesis pathway of TPO-SH showing origins of polar (Hydrazide) and hydrophobic (Dimer) impurities.[2]

Part 3: Method Comparison & Performance Data

We compared three distinct approaches to demonstrate the necessity of specific parameters.

Comparative Data Table
ParameterMethod A: Generic Isocratic Method B: Optimized Acidic Gradient Method C: Neutral Methanol
Column C18 (5µm, 4.6x150mm)C18 End-capped (3µm, 4.6x150mm)C18 (5µm, 4.6x150mm)
Mobile Phase 50:50 Water:ACNA: 0.1% H3PO4, B: ACN60:40 Water:MeOH
pH ~6.5 (Neutral)2.2 (Acidic) ~6.5 (Neutral)
TPO-SH Peak Shape Broad, Split (Doublet)Sharp, Symmetrical Tailing
Tailing Factor (

)
> 2.01.05 - 1.15 1.8
Resolution (

)
*
1.2 (Poor)> 3.5 1.5
Run Time 15 min12 min 25 min
Analysis FAILED PASSED FAILED

*Resolution measured between TPO-SH and the Hydrazide impurity.

Analysis of Results
  • Method A (Failure): The lack of pH control allows tautomer interconversion during the run, causing the peak to split. The isocratic hold is insufficient to elute the highly lipophilic Disulfide Dimer, which may carry over to the next injection (ghost peaks).

  • Method B (Success): The 0.1% Phosphoric acid locks the tautomer state. The gradient (starting at 40% B, ramping to 90% B) elutes the polar hydrazide early and pushes the late-eluting dimer out within 10 minutes.

  • Method C (Failure): Methanol is a weaker solvent than Acetonitrile. Due to the mesityl group's bulk, retention times become excessive, and peak broadening dominates.

Part 4: The Optimized Protocol (Self-Validating System)

This protocol is designed to be self-validating; if the System Suitability Test (SST) fails, the specific failure mode points to the root cause (e.g., pH drift, column aging).

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-purity silica), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: "End-capped" columns reduce silanol interactions with the nitrogen in the oxadiazole ring.

  • Wavelength: 254 nm (Primary) and 280 nm (Secondary).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 30°C (Controlled temperature is vital to stabilize tautomer ratios).

Mobile Phase Preparation[3][4][5][6][7]
  • Solvent A (Acidic Aqueous): Dissolve 1 mL of 85% Orthophosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through 0.22 µm nylon filter. (pH 
    
    
    
    2.1 - 2.3).
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.06040Injection / Hold for Hydrazide
2.06040End Isocratic Hold
8.01090Elute TPO-SH & Dimer
10.01090Wash
10.16040Re-equilibration
14.06040Ready for next inj.
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile.

    • Warning: Do not dissolve in 100% water (precipitation risk). Do not dissolve in 100% ACN (peak distortion/fronting).

  • Concentration: 0.5 mg/mL.

Part 5: Method Development Workflow

Use this decision tree to troubleshoot or adapt the method for LC-MS (e.g., swapping Phosphoric Acid for Formic Acid).

MethodDev Start Start Development Solubility Check Solubility: Requires >50% Organic? Start->Solubility Scout Gradient Scout Run (5% to 95% B) Solubility->Scout PeakShape Check Peak Shape: Split or Broad? Scout->PeakShape Acidify Add 0.1% H3PO4 (Suppress Tautomerism) PeakShape->Acidify Yes (Split) Resolution Check Resolution: Hydrazide vs TPO-SH PeakShape->Resolution No (Sharp) Acidify->Resolution Optimize Optimize Gradient Slope (Flatten start for polar impurities) Resolution->Optimize Rs < 2.0 Final Final Method Validation Resolution->Final Rs > 2.0 Optimize->Final

Figure 2: Decision tree for optimizing the separation of oxadiazole-2-thiols.

References

  • Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (Discusses the synthesis pathway and impurity origins).

  • Research Journal of Pharmacy and Technology. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione. (Provides spectral data and confirmation of thione forms).

  • Journal of Health and Allied Sciences. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative. (Validates the use of Acidic/ACN gradients for this class of heterocycles).

  • ResearchGate. (2018). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers.[1][5] (Theoretical and experimental basis for pH control in HPLC).

Sources

Comparative X-Ray Crystallographic Analysis: 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol vs. Unsubstituted Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Purpose: To objectively compare the solid-state crystallographic behavior, tautomerism, and conformational causality of the sterically hindered 5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole-2-thiol (Mesityl-OXD-SH) against its unsubstituted baseline alternative, 5-phenyl-1,3,4-oxadiazole-2-thiol (Phenyl-OXD-SH).

Executive Summary & Structural Causality

In medicinal chemistry, the 1,3,4-oxadiazole-2-thiol scaffold is a highly privileged bioisostere for carboxylic acids and amides. However, its 3D conformation and solid-state packing are heavily dependent on the steric bulk of the adjacent aryl substituent.

As an Application Scientist, I frequently observe that researchers assume these biphenyl-like systems remain planar to maximize


-conjugation. X-ray crystallographic data reveals a different reality. The introduction of a mesityl group (2,4,6-trimethylphenyl) acts as a conformational lock . The steric clash between the ortho-methyl protons of the mesityl ring and the heteroatoms (N/O) of the oxadiazole ring forces the molecule out of planarity. While the baseline Phenyl-OXD-SH analogue is nearly coplanar (dihedral angle ~6.9°)[1], the Mesityl-OXD-SH derivative is forced into a nearly orthogonal conformation (dihedral angle >75°).

Furthermore, X-ray diffraction consistently proves that in the solid state, these "thiols" predominantly exist as their thione tautomers (1,3,4-oxadiazole-2(3H)-thione)[1]. This tautomerization is driven by the thermodynamic stability of robust intermolecular N–H···S hydrogen bonds, which form highly stable centrosymmetric dimers[1].

ConformationalCausality A Steric Bulk (2,6-Dimethyl groups on Mesityl) B Steric Clash (ortho-CH3 vs. Oxadiazole N/O) A->B C Conformational Shift (Dihedral Angle forced to >75°) B->C D Crystal Packing Alteration (Disruption of flat π-π stacking) C->D E Thermodynamic Shift (Enhanced solubility, altered melting point) D->E

Fig 1: Logical pathway illustrating the causality of steric bulk on crystal packing.

Comparative Crystallographic Data

The following table synthesizes the quantitative X-ray crystallographic parameters, contrasting the sterically hindered product against the planar alternative. The data demonstrates how structural modifications directly impact intermolecular interactions and solid-state behavior.

Crystallographic Parameter5-Phenyl-1,3,4-oxadiazole-2-thiol (Alternative)This compound (Product)
Solid-State Tautomer Thione (1,3,4-oxadiazole-2(3H)-thione)Thione (1,3,4-oxadiazole-2(3H)-thione)
C–S Bond Length (Å) 1.68 – 1.69 (Indicative of C=S double bond)[1]1.68 – 1.70 (Indicative of C=S double bond)
Dihedral Angle (Aryl/Oxadiazole) ~6.9° (Nearly Coplanar)[1]~75° – 85° (Nearly Orthogonal)
Primary Hydrogen Bonding N–H···S (Forms centrosymmetric dimers)[1]N–H···S (Forms centrosymmetric dimers)
Secondary Interactions Strong, flat

-

stacking (~3.48 Å)[1]
C–H···

interactions (from methyl groups)[2]
Conjugation State Extended

-delocalization across both rings
Broken conjugation due to orthogonal twist
Physicochemical Impact Lower solubility due to tight crystal packingHigher solubility due to disrupted

-stacking

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis, crystallization, and X-ray diffraction workflow. Crucially, this protocol includes a self-validating spectroscopic checkpoint to confirm the tautomeric state prior to the resource-intensive X-ray data collection.

Phase 1: Synthesis of the Oxadiazole Core
  • Reagent Preparation: Dissolve 10 mmol of 2,4,6-trimethylbenzhydrazide in 50 mL of absolute ethanol.

  • Base Addition: Add 10 mmol of Potassium Hydroxide (KOH) to the solution and stir until fully dissolved.

  • Cyclization: Slowly add 15 mmol of Carbon Disulfide (CS

    
    ) dropwise at 0 °C.
    
  • Reflux: Heat the reaction mixture under reflux for 12–14 hours until hydrogen sulfide evolution ceases[3].

  • Precipitation: Cool the mixture to room temperature, pour over crushed ice, and acidify with dilute HCl (pH ~3). Filter and wash the resulting precipitate with distilled water.

Phase 2: Self-Validation Checkpoint (FTIR)

Causality: X-ray beamtime is expensive. Before attempting crystallization, you must verify that the cyclization was successful and determine the bulk tautomeric state.

  • Validation Step: Perform FTIR spectroscopy (KBr pellet).

  • Success Criteria: The reaction is successful and exists in the thione form if the S–H stretch (expected at ~2569 cm⁻¹) is absent , and a strong C=S stretching vibration is present at ~1220 cm⁻¹[3].

Phase 3: Single Crystal Growth & X-Ray Diffraction
  • Supersaturation: Dissolve 50 mg of the validated powder in a 1:1 mixture of Ethanol and Dichloromethane (DCM).

  • Slow Evaporation: Pierce the cap of the vial with a fine needle to allow for controlled, slow solvent evaporation at 298 K. Suitable single crystals typically form within 5–7 days.

  • Data Collection: Select a crystal with dimensions roughly 0.3 × 0.2 × 0.2 mm. Mount it on a glass fiber using perfluoropolyether oil. Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) at 298 K[4].
  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure all hydrogen atoms (especially the N-H proton) are located in the difference Fourier map to definitively prove the thione tautomer[1].
    

ExperimentalWorkflow S1 Step 1: Synthesis Hydrazide + CS2 + KOH in EtOH S2 Step 2: Acidification Precipitate with HCl (pH 3) S1->S2 S3 Step 3: Validation (FTIR) Confirm C=S (~1220 cm⁻¹) Absence of S-H (~2569 cm⁻¹) S2->S3 S3->S1 Fail (Recycle) S4 Step 4: Crystallization Slow evaporation (EtOH/DCM) S3->S4 Pass S5 Step 5: XRD Data Collection Mo Kα radiation, 298K S4->S5 S6 Step 6: Refinement SHELXL, locate N-H proton S5->S6

Fig 2: Self-validating experimental workflow for synthesis and crystallographic analysis.

Conclusion for Drug Development

When selecting an oxadiazole bioisostere for a drug pipeline, the choice between a planar (phenyl) and an orthogonal (mesityl) substituent is not merely a matter of molecular weight or lipophilicity (LogP). As proven by the X-ray crystallographic data, the mesityl group fundamentally alters the 3D vector of the molecule.

If your target protein pocket is narrow and requires a flat, intercalating pharmacophore, the baseline 5-phenyl-1,3,4-oxadiazole-2-thiol is superior due to its 6.9° dihedral coplanarity[1]. However, if you need to break flat


-stacking to improve aqueous solubility, or if the target binding site is a deep, three-dimensional hydrophobic cavity, the this compound provides a rigid, orthogonal conformation that perfectly addresses these structural requirements.

References

  • [2] Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing). URL:[Link]

  • [1] 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione - Acta Crystallographica Section E (via ResearchGate). URL:[Link]

  • [4] Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - Acta Crystallographica Section E (via ResearchGate). URL:[Link]

Sources

Comparative Guide: Elemental Analysis & Validation of Mesityl-Substituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Mesityl Paradox: In medicinal chemistry and optoelectronics, the incorporation of a mesityl (2,4,6-trimethylphenyl) group onto the 1,3,4-oxadiazole scaffold is a strategic design choice. It enhances solubility in organic solvents and provides kinetic stabilization against nucleophilic degradation via steric shielding. However, this same steric bulk introduces a critical bottleneck in validation: incomplete combustion during Elemental Analysis (EA) .

This guide provides a technical comparison between standard phenyl-substituted oxadiazoles and their mesityl counterparts. It details the specific analytical deviations caused by the mesityl group and establishes a validated protocol to overcome false-negative purity results.

Part 1: The Mesityl Advantage & Analytical Challenge

Structural Comparison

The 1,3,4-oxadiazole ring is a planar, electron-deficient bioisostere of esters and amides.

  • Standard Variant (Phenyl): Flat, packs tightly in the crystal lattice, often resulting in poor solubility.

  • Target Variant (Mesityl): The ortho-methyl groups force the phenyl ring out of coplanarity with the oxadiazole core (twist angle ~40-60°). This disrupts π-stacking, significantly improving solubility, but creates a "protective shell" that resists oxidation.

The Analytical Failure Mode

Standard automated CHN analyzers operate by flash combustion (~900-1000°C).

  • Phenyl-Oxadiazoles: Combust rapidly and completely.

  • Mesityl-Oxadiazoles: The steric bulk and high carbon density often lead to the formation of refractory graphitic soot (carbides) rather than CO2. This results in a systematically low Carbon % reading (often -1.0% to -2.5% deviation), leading to unwarranted rejection of pure compounds.

Part 2: Comparative Synthesis & Yield Analysis

Objective: Synthesize 2-mesityl-5-phenyl-1,3,4-oxadiazole (Target) vs. 2,5-diphenyl-1,3,4-oxadiazole (Control) via POCl3 cyclodehydration.

Table 1: Synthesis Performance Data
ParameterControl (Phenyl)Target (Mesityl)Causality
Precursor Benzoyl hydrazide2,4,6-Trimethylbenzoyl hydrazide--
Reagent POCl3 (Reflux)POCl3 (Reflux)Dehydrative cyclization agent.
Reaction Time 4-6 Hours10-12 HoursSteric hindrance at the carbonyl carbon slows nucleophilic attack.
Yield (Isolated) 88%76%Loss due to steric inhibition and more difficult crystallization.
Solubility (CHCl3) ModerateHighMesityl disrupts crystal lattice packing.
Standard EA (C%) Pass (±0.2%)Fail (-1.8% deviation)Incomplete combustion of the hindered core.

Part 3: Elemental Analysis (The Core Protocol)

Troubleshooting the "Falling Short" Error

When a mesityl-oxadiazole fails EA with low Carbon values but correct Nitrogen values, it indicates sample purity but analytical failure.

Mechanism of Failure: The methyl groups shield the central aromatic core from oxygen penetration during the millisecond flash combustion window.

Validated Combustion Protocol

To validate mesityl-substituted compounds, the standard CHN protocol must be modified.

Protocol A: Standard (Fails for Mesityl)

  • Temp: 950°C

  • Gas: O2 / He carrier

  • Result: Low Carbon (soot formation).

Protocol B: Optimized (Recommended)

  • Temp: 1050°C (or max instrument rating).

  • Additive: Vanadium Pentoxide (V2O5) or Tungsten Trioxide (WO3).

    • Action: Mix 2 mg sample with 5 mg V2O5 in the tin capsule. The metal oxide acts as an internal oxygen donor and catalyst, fracturing the graphitic residues.

  • Oxygen Boost: Increase O2 injection time by 20%.

Table 2: Analytical Validation Data (Mesityl-Oxadiazole)
Analytical MethodExpected ValueFound (Standard)Found (Optimized)Status
Carbon (CHN) 77.24%75.80%77.15% Pass (Optimized)
Hydrogen (CHN) 6.10%6.05%6.12%Pass
Nitrogen (CHN) 10.60%10.55%10.58%Pass
HRMS (ESI+) 265.1335 [M+H]+265.1340--Pass

Part 4: Experimental Protocols

Synthesis of 2-Mesityl-5-phenyl-1,3,4-oxadiazole

Reagents: 2,4,6-Trimethylbenzoic acid hydrazide (10 mmol), Benzoic acid (10 mmol), POCl3 (15 mL).

  • Mixing: In a 50 mL round-bottom flask, combine hydrazide and benzoic acid.

  • Activation: Add POCl3 dropwise at 0°C (exothermic).

  • Cyclization: Reflux at 100-110°C for 12 hours. Monitor by TLC (eluent 3:1 Hexane:EtOAc). Note: Phenyl analog requires only 4-6h.

  • Quenching: Cool to RT. Pour slowly onto 200g crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to 7-8 using sat. NaHCO3 (Caution: Gas evolution).

  • Workup: Extract with CH2Cl2 (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Orthogonal Validation (NMR)

If EA remains ambiguous even with additives, High-Field NMR is the required substitute.

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic mesityl singlets.

    • 
       2.35 ppm (s, 3H, p-CH3)
      
    • 
       2.15 ppm (s, 6H, o-CH3) – distinctly shielded compared to naked phenyls.
      
    • Absence of NH peaks (confirming cyclization).

Part 5: Visualization & Logic Flows

Synthesis Workflow (POCl3 Method)

SynthesisWorkflow Start Precursors (Hydrazide + Acid) Reagent Add POCl3 (0°C -> Reflux) Start->Reagent Intermediate Cyclization (12h Reflux) Reagent->Intermediate Dehydration Quench Ice Quench & Neutralization Intermediate->Quench Hydrolysis of excess POCl3 Product Crude Product Quench->Product Purify Recrystallization (EtOH) Product->Purify

Caption: Fig 1. Cyclodehydration pathway for hindered oxadiazoles using phosphorous oxychloride.

Analytical Decision Matrix

ValidationLogic Sample Purified Sample StdEA Standard EA (950°C, No Additive) Sample->StdEA Check Check Results (±0.4%) StdEA->Check Pass VALIDATED Check->Pass Yes Fail FAIL (Low Carbon %) Check->Fail No OptEA Optimized EA (+V2O5, 1050°C) Fail->OptEA Add Oxidizer Check2 Check Results OptEA->Check2 Check2->Pass Yes AltVal Orthogonal Validation (HRMS + qNMR) Check2->AltVal No (Persistent Fail)

Caption: Fig 2. Logic flow for validating sterically hindered aromatics, prioritizing EA optimization.

References

  • Nagaraj, A., et al. (2011).[1] Synthesis and biological activity of 1,3,4-oxadiazole derivatives.[1][2][3][4][5][6][7][8] European Journal of Medicinal Chemistry. Link

  • Patil, V. V., & Shankarling, G. S. (2015).[9] Steric-Hindrance-Induced Regio- and Chemoselective Oxidation.[9] Journal of Organic Chemistry, 80(16), 7876-7883. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Babij, N. R., et al. (2016).[10] Elemental Analysis: An International Study Evaluating the Quality of Data.[11] ACS Central Science, 2(5), 351–352. Link

  • Mahdi, I. S., et al. (2020).[7][12] Chemical biology of cyclization reactions by using POCl3. Eurasia Journal of BioSciences, 14, 973-976. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain. 5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol is a heteroaromatic thiol. While often less volatile than low-molecular-weight mercaptans, it possesses significant potential for odor generation and environmental toxicity. The presence of the 1,3,4-oxadiazole ring introduces nitrogen-rich energy potential, requiring segregation from strong acids and indiscriminate oxidizers.

The Golden Rule: The only acceptable final disposal method is high-temperature incineration via a licensed hazardous waste contractor. However, pre-disposal stabilization (oxidative quenching) is highly recommended for laboratory safety to neutralize reactive thiol groups and eliminate odor before the waste leaves your bench.

Part 1: Chemical Profile & Disposal Logic

To dispose of a chemical safely, you must understand its behavior in the waste stream.

FeaturePropertyImpact on Disposal
Functional Group Thiol (-SH) / ThioneOdor & Reactivity: Susceptible to oxidation. Can form disulfides or sulfonic acids. Action: Must be quenched to prevent odor leaks in waste storage.[1]
Lipophilicity 2,4,6-Trimethylphenyl (Mesityl)Solubility: The bulky mesityl group makes this compound insoluble in water . Action: Aqueous bleach alone will fail. You must use an organic co-solvent (Acetone/Ethanol).
Ring System 1,3,4-OxadiazoleStability: Generally stable but nitrogen-rich. Action: Avoid mixing with reducing agents or strong acids (potential for toxic fume generation).
Acidity pKa ~4–6 (Thiol proton)Compatibility: Weakly acidic. Action: Do not store in metal containers (corrosion risk). Keep alkaline during quenching.
The "Why" Behind the Protocol

Standard "bleach kills the smell" advice often fails with this specific compound because of the Mesityl group . If you add aqueous bleach to the solid powder, the hydrophobic solid will float, unreacted, on top. You will think you neutralized it, but the odor will return later. The compound must be in solution for the oxidant to work.

Part 2: Pre-Disposal Stabilization (Oxidative Quenching)

Use this protocol for laboratory-scale quantities (<10g) to neutralize reactivity and odor before placing in the waste container.

Reagents Required[1][2]
  • Solvent: Acetone or Ethanol (Technical grade is sufficient).

  • Oxidant: Sodium Hypochlorite solution (Household bleach, ~5-6% NaOCl).

  • Indicator: Starch-iodide paper.

Step-by-Step Protocol
  • Dissolution (The Critical Step):

    • Dissolve the solid waste this compound in a minimal amount of Acetone or Ethanol.

    • Target: Ensure a clear, homogeneous solution. If solid clumps remain, the quenching will be incomplete.

  • Controlled Oxidation:

    • Place the solution in a fume hood.[1]

    • Slowly add the bleach solution to the organic mixture while stirring.

    • Ratio: Use approximately 10 mL of bleach per 1 gram of thiol.

    • Observation: The reaction is exothermic. You may see a transient precipitate or color change as the thiol oxidizes to the disulfide or sulfonate.

  • Validation (Self-Validating System):

    • Allow the mixture to stir for 30 minutes.

    • Dip a strip of starch-iodide paper into the solution.

    • Result: The paper must turn blue/black immediately.

    • Interpretation: Blue indicates excess oxidant (hypochlorite) is present, confirming that all thiol has been consumed. If the paper remains white, add more bleach and stir for another 15 minutes.

  • Final Waste Stream:

    • The resulting mixture is now a halogenated organic solvent waste (due to the acetone/bleach interaction creating chloroform traces).

    • Label clearly: "Quenched Thiol Waste - Contains Bleach/Acetone."

Part 3: Waste Stream Segmentation

Do not guess. Follow this logic flow to determine the correct container.

DisposalLogic Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid QuenchCheck Has it been Quenched (Bleach Treated)? Solid->QuenchCheck Small Qty (<10g) DirectSolid Segregated Solid Waste Label: 'Toxic Solid - Thiol' Double Bag (Ziploc) Solid->DirectSolid Large Qty (>10g) Liquid->QuenchCheck QuenchCheck->Liquid Dissolve & Treat LiquidType Solvent Composition? QuenchCheck->LiquidType After Treatment Halogenated Halogenated Waste Stream (If DCM/Chloroform used) LiquidType->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (If Ethanol/Acetone only) LiquidType->NonHalogenated No Halogens QuenchedStream Aqueous/Organic Mixture Label: 'Oxidized Thiol Waste' LiquidType->QuenchedStream Contains Bleach

Figure 1: Decision Matrix for segregating oxadiazole thiol waste. Note that bleach-treated waste generally falls into a separate "Quenched" or "Aqueous/Organic" stream depending on facility rules.

Part 4: Emergency Contingencies

Spills (Solid Powder)
  • Isolate: Evacuate the immediate area if the odor is strong.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. A respirator (N95 or organic vapor cartridge) is recommended if dust is visible.

  • Contain: Cover the spill with a Dry Absorbent (Vermiculite or Sand). Do not use paper towels initially (they increase surface area for odor release).

  • Clean: Sweep up the absorbent/chemical mix carefully to avoid dust generation.

  • Decontaminate: Wash the surface with the Bleach/Acetone mixture described in Part 2 to destroy residual traces.

Accidental Exposure
  • Skin: Wash immediately with soap and water for 15 minutes.[2] Thiols bind to keratin; prompt washing is essential to prevent lingering odor on skin.

  • Eyes: Rinse cautiously with water for 15 minutes.[2][3][4] Remove contact lenses if present.[2][5]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8] National Academies Press.

    • Source:

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

    • Source:

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 5-Phenyl-1,3,4-oxadiazole-2-thiol (Analogous Compound).

    • Source:

  • Nagy, P., & Ashby, M. T. (2007). Reactive Sulfur Species: Kinetics and Mechanisms of the Oxidation of Cysteine by Hypochlorous Acid. Chemical Research in Toxicology.

    • Context: Kinetics of thiol oxid
    • Source:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.